molecular formula C15H22ClNO4 B1670800 DL 071IT CAS No. 55104-39-7

DL 071IT

Cat. No.: B1670800
CAS No.: 55104-39-7
M. Wt: 315.79 g/mol
InChI Key: KTIQCDLYPPAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN refers to HCl;  structure given in first source

Properties

IUPAC Name

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIQCDLYPPAYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970477
Record name 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-39-7
Record name 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055104397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFUROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IBM9K96Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-071IT (Afurolol Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-071IT, also known as Afurolol Hydrochloride, is a potent, non-selective beta-adrenergic receptor antagonist. Its mechanism of action is characterized by competitive, reversible blockade of both β1- and β2-adrenergic receptors. Uniquely, it also possesses intrinsic sympathomimetic activity (ISA) and exhibits weak membrane-stabilizing properties. This guide provides a detailed examination of these pharmacological characteristics, summarizing the available data and outlining the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism: Non-Selective Beta-Adrenergic Blockade

DL-071IT functions primarily as a competitive antagonist at β1- and β2-adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. The consequence of this action is the attenuation of the physiological responses normally mediated by the sympathetic nervous system.

Signaling Pathway

The canonical signaling pathway inhibited by DL-071IT is the G-protein coupled receptor (GPCR) cascade initiated by catecholamine binding to beta-adrenergic receptors. This pathway, which DL-071IT interrupts, is depicted below.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates DL_071IT DL-071IT DL_071IT->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: DL-071IT's blockade of the β-adrenergic signaling pathway.
Quantitative Analysis of Beta-Blockade

ParameterDL-071IT vs. OxprenololSource
Potency 5.0 to 13.5 times more potent[1]
Duration of Action Longer than oxprenolol[1]
Experimental Protocol: Determination of Beta-Blockade in Humans

The relative potency of DL-071IT was determined in a human pharmacodynamic study[1].

  • Study Design: A crossover study involving six healthy male volunteers.

  • Interventions: Oral administration of DL-071IT at varying doses and a standard dose of oxprenolol.

  • Assessments:

    • Heart rate and systolic blood pressure were monitored at rest and during a standardized exercise test.

    • Measurements were taken for up to 7 hours post-administration.

  • Primary Outcome: The degree of reduction in exercise-induced tachycardia and systolic blood pressure, which is indicative of the extent of beta-blockade.

Intrinsic Sympathomimetic Activity (ISA)

DL-071IT is not a pure antagonist; it also possesses intrinsic sympathomimetic activity (ISA)[1][2]. This means that in the absence of catecholamines, it can partially activate beta-adrenergic receptors, albeit to a much lesser extent than a full agonist.

Conceptual Workflow of ISA

The dual action of DL-071IT as both a blocker and a partial agonist can be conceptualized as follows:

ISA_Concept High_Catecholamine High Catecholamine State (e.g., Exercise) DL071IT_Action_High DL-071IT acts as Antagonist High_Catecholamine->DL071IT_Action_High Low_Catecholamine Low Catecholamine State (e.g., Rest) DL071IT_Action_Low DL-071IT acts as Partial Agonist Low_Catecholamine->DL071IT_Action_Low Outcome_High Blocks excessive sympathetic stimulation DL071IT_Action_High->Outcome_High Outcome_Low Provides basal level of sympathetic stimulation DL071IT_Action_Low->Outcome_Low

Figure 2: Conceptual workflow of DL-071IT's state-dependent activity.
Experimental Protocol: In Vitro Assessment of ISA

A standard method to determine ISA involves isolated tissue preparations, such as guinea pig atria, which are rich in beta-adrenergic receptors.

  • Tissue Preparation: Isolated guinea pig atria are suspended in an organ bath containing a physiological salt solution, and their spontaneous contraction rate is recorded.

  • Procedure:

    • A full agonist (e.g., isoproterenol) is added in increasing concentrations to establish a maximal response curve.

    • The tissue is washed, and DL-071IT is added in increasing concentrations to observe any increase in atrial rate, which would indicate partial agonism.

    • The tissue is then exposed to the full agonist in the presence of DL-071IT to demonstrate competitive antagonism (a rightward shift in the agonist's concentration-response curve).

  • Data Analysis: The maximal response induced by DL-071IT is expressed as a percentage of the maximal response to the full agonist.

Weak Membrane-Stabilizing Activity

DL-071IT also exhibits weak membrane-stabilizing activity[1][2]. This property, also known as a quinidine-like or local anesthetic effect, is related to the ability of the drug to interfere with the influx of sodium ions across the cell membrane. However, this effect is generally considered to be of minor clinical significance for beta-blockers as it is typically observed at concentrations much higher than those required for beta-blockade.

Experimental Protocol: Erythrocyte Hemolysis Assay for Membrane Stabilization

A common in vitro method to assess membrane-stabilizing activity is the red blood cell (RBC) hemolysis assay.

  • Principle: The assay measures the ability of a compound to protect RBCs from lysis induced by hypotonic stress or heat.

  • Procedure:

    • A suspension of human or animal red blood cells is prepared.

    • The RBC suspension is incubated with varying concentrations of DL-071IT or a control substance.

    • Hemolysis is induced by either placing the samples in a hypotonic solution or by heating.

    • The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Data Analysis: The percentage inhibition of hemolysis is calculated by comparing the absorbance of the drug-treated samples to that of the control samples.

Conclusion

The mechanism of action of DL-071IT is multifaceted, defined by its potent, non-selective antagonism of β1- and β2-adrenergic receptors, coupled with the less common properties of intrinsic sympathomimetic activity and weak membrane stabilization. While clinical data has established its potency relative to other beta-blockers, a comprehensive understanding of its pharmacology would be greatly enhanced by further preclinical studies to quantify its receptor binding affinities and the precise extent of its ISA and membrane-stabilizing effects.

References

An In-Depth Technical Guide to DL 071IT (Afurolol) as a Non-Selective Beta-Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL 071IT, also known through the non-proprietary name Afurolol, is a potent, non-selective beta-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action as a non-selective beta-blocker. The document details its interaction with β1- and β2-adrenergic receptors, the subsequent impact on downstream signaling pathways, and the experimental methodologies employed for its characterization. Quantitative data on its binding affinity and functional potency are presented, alongside standardized experimental protocols to facilitate reproducibility and further investigation. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of adrenergic receptor modulators.

Introduction

Beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs), are pivotal in regulating physiological responses to the endogenous catecholamines, epinephrine and norepinephrine. These receptors are broadly classified into three main subtypes: β1, β2, and β3. β1-ARs are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release. β2-ARs are abundant in the smooth muscle of the lungs, blood vessels, and uterus, as well as in the liver, where they mediate relaxation and glycogenolysis.

Non-selective beta-blockers are pharmacological agents that antagonize the effects of catecholamines at both β1- and β2-adrenergic receptors. This compound (Afurolol) falls into this category, exhibiting potent blockade of both receptor subtypes.[1] Notably, this compound also possesses intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity.[1] The presence of ISA indicates that while it blocks the effects of potent agonists like epinephrine, it can also weakly activate the receptors, a characteristic that can influence its overall physiological effect.

Pharmacological Profile of this compound (Afurolol)

Non-Selective Beta-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is the competitive and reversible antagonism of both β1- and β2-adrenergic receptors. This non-selectivity means that it will modulate physiological processes governed by both receptor subtypes.

Quantitative Analysis of Receptor Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the equilibrium dissociation constant (Ki) or the concentration of a drug that inhibits 50% of a specific binding of a radioligand (IC50). For antagonists, the pA2 value is a measure of their potency, representing the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

CompoundReceptor SubtypeAgonistPreparationpA2 Value
Propranololβ1IsoprenalineGuinea-pig atria8.3
Propranololβ2FenoterolGuinea-pig trachea8.24

Table 1: Comparative pA2 values for the non-selective beta-blocker propranolol. These values illustrate the typical potency of a non-selective antagonist at both β1 and β2 receptors.

Downstream Signaling Pathways

The antagonism of β1- and β2-adrenergic receptors by this compound interrupts the canonical Gs protein-coupled signaling cascade.

Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the characteristic physiological responses associated with β-adrenergic stimulation. By blocking the initial receptor activation, this compound prevents this entire downstream signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates DL071IT This compound DL071IT->Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response

Figure 1. Beta-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The characterization of a non-selective beta-blocker like this compound involves a series of in vitro experiments to determine its binding affinity and functional antagonism at both β1 and β2 receptors.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells or tissues expressing either β1- or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of this compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like propranolol).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination)

This protocol determines the functional potency (pA2) of this compound by measuring its ability to antagonize the effects of a β-adrenergic agonist in isolated tissue preparations.

Materials:

  • Isolated guinea pig atria (for β1 receptor activity).

  • Isolated guinea pig trachea (for β2 receptor activity).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • β-adrenergic agonist (e.g., Isoprenaline).

  • This compound.

Procedure for Guinea Pig Atria (β1):

  • Tissue Preparation: Mount the isolated atria in the organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., Isoprenaline) by measuring the increase in the rate of atrial contraction.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.

  • Repeat Agonist Dose-Response: In the presence of this compound, generate a new cumulative concentration-response curve for the agonist.

  • Data Analysis: Repeat steps 3 and 4 with at least two other concentrations of this compound. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

Procedure for Guinea Pig Trachea (β2):

  • Tissue Preparation: Prepare tracheal ring preparations and mount them in the organ bath. Induce a sustained contraction with an agent like histamine or carbachol.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., Isoprenaline) by measuring the relaxation of the pre-contracted tracheal rings.

  • Antagonist Incubation and Analysis: Follow the same procedure as for the atria (steps 3-5) to determine the pA2 value of this compound at the β2 receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a non-selective beta-blocker like this compound.

experimental_workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Antagonism start Start: Characterization of This compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Isolated Tissue Functional Assay start->functional_assay beta1_binding β1 Receptor Binding (e.g., heart membranes) binding_assay->beta1_binding beta2_binding β2 Receptor Binding (e.g., lung membranes) binding_assay->beta2_binding ki_calc Calculate Ki values beta1_binding->ki_calc beta2_binding->ki_calc beta1_functional β1 Functional Assay (e.g., guinea pig atria) functional_assay->beta1_functional beta2_functional β2 Functional Assay (e.g., guinea pig trachea) functional_assay->beta2_functional pa2_calc Calculate pA2 values beta1_functional->pa2_calc beta2_functional->pa2_calc data_analysis Data Analysis conclusion Conclusion: Determine non-selective beta-blocking profile data_analysis->conclusion ki_calc->data_analysis pa2_calc->data_analysis

Figure 2. In Vitro Characterization Workflow for a Non-Selective Beta-Blocker.

Conclusion

This compound (Afurolol) is a potent non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. Its ability to block both β1 and β2 receptors leads to a broad range of physiological effects, making it a subject of interest for cardiovascular research. The experimental protocols and workflows detailed in this guide provide a robust framework for the in-depth characterization of this compound and other similar compounds. Further research to precisely quantify its binding affinities and explore the nuances of its intrinsic sympathomimetic activity will contribute to a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

In-Depth Technical Guide: The Intrinsic Sympathomimetic Activity of DL 071 IT (Afurolol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL 071 IT, chemically known as Afurolol, is a non-selective beta-adrenergic receptor antagonist. A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which allows it to function as a partial agonist at beta-adrenergic receptors. This technical guide provides a comprehensive overview of the core pharmacological principles of DL 071 IT, with a focus on its ISA. The document details its mechanism of action, presents available pharmacodynamic data, and outlines the experimental protocols used to characterize such compounds.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. While the primary mechanism of action for these agents is the competitive blockade of beta-adrenergic receptors from endogenous catecholamines like epinephrine and norepinephrine, a subset of these drugs also possesses intrinsic sympathomimetic activity (ISA). This property allows them to exert a low level of agonist activity at the beta-adrenergic receptor while simultaneously acting as an antagonist. DL 071 IT (Afurolol) is classified within this subgroup of beta-blockers. The presence of ISA can lead to a differentiated clinical profile, potentially minimizing certain side effects associated with conventional beta-blockade, such as resting bradycardia and bronchoconstriction.

Mechanism of Action: Partial Agonism at Beta-Adrenergic Receptors

The intrinsic sympathomimetic activity of DL 071 IT is a manifestation of its partial agonism at β-adrenergic receptors. Unlike full agonists that elicit a maximal receptor response, or neutral antagonists that produce no response and only block agonist binding, partial agonists induce a submaximal response.

The interaction of DL 071 IT with the β-adrenergic receptor can be conceptualized through the following signaling pathway:

cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor GProtein Gs Protein Receptor->GProtein Activates (partially) DL071IT DL 071 IT (Afurolol) DL071IT->Receptor Binds AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Submaximal Cellular Response PKA->Response Phosphorylates targets leading to

Figure 1: Signaling pathway of DL 071 IT at the β-adrenergic receptor.

Pharmacodynamic Profile

Table 1: Summary of a Comparative Pharmacodynamic Study of DL 071 IT

ParameterDL 071 ITOxprenololReference
Receptor Selectivity Non-selective β-blockerNon-selective β-blocker[1]
Intrinsic Sympathomimetic Activity (ISA) PresentPresent[1]
Membrane Stabilizing Activity WeakPresent[1]
Effect on Resting Heart Rate Significant reductionNo significant reduction[1]
Effect on Exercise Heart Rate Significant reductionSignificant reduction[1]
Effect on Exercise Systolic Blood Pressure Significant reductionSignificant reduction[1]
Relative Potency 5.0 to 13.5 times more potent than oxprenolol-[1]
Duration of Action Longer than oxprenolol-[1]

Data extracted from a study conducted on six volunteers at rest and during an exercise test.[1]

The study highlights that DL 071 IT is a potent, non-selective beta-blocker with a longer duration of action compared to oxprenolol.[1] The significant reduction in resting heart rate by DL 071 IT, in contrast to oxprenolol, suggests a distinct profile of intrinsic sympathomimetic activity.[1]

Key Experimental Protocols

The characterization of a compound's intrinsic sympathomimetic activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay is fundamental for determining the binding affinity (Ki) of a test compound for its receptor.

Start Prepare Membranes Incubate Incubate membranes with radioligand and varying concentrations of DL 071 IT Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze

Figure 2: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing beta-adrenergic receptors (e.g., rat heart, lung, or cultured cells) in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Add increasing concentrations of the unlabeled test compound (DL 071 IT).

    • To determine non-specific binding, add a high concentration of a known beta-blocker (e.g., propranolol) to a separate set of tubes.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway. This is used to determine the EC50 (potency) and Emax (maximal efficacy) of the compound.

Start Prepare Membranes or Whole Cells Incubate Incubate with ATP and varying concentrations of DL 071 IT Start->Incubate Stop Stop the reaction Incubate->Stop Measure Measure cAMP levels (e.g., ELISA, RIA) Stop->Measure Analyze Analyze data to determine EC50 and Emax Measure->Analyze

Figure 3: Workflow for an adenylyl cyclase activation assay.

Protocol:

  • Preparation:

    • Use either membrane preparations (as described in 4.1) or whole cells expressing beta-adrenergic receptors.

  • Assay:

    • Incubate the membranes or cells in an assay buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (DL 071 IT). A full agonist (e.g., isoproterenol) should be run in parallel to determine the maximal possible response.

    • Incubate at 37°C for a defined period.

  • cAMP Measurement:

    • Terminate the reaction (e.g., by adding a stop solution or by boiling).

    • Measure the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal effect produced by the drug).

    • The intrinsic activity (α) is calculated as the ratio of the Emax of the partial agonist to the Emax of the full agonist.

Conclusion

DL 071 IT (Afurolol) is a potent, non-selective beta-blocker characterized by intrinsic sympathomimetic activity. This property, arising from its partial agonist nature at beta-adrenergic receptors, differentiates it from beta-blockers that are neutral antagonists. While detailed quantitative pharmacological data for DL 071 IT remains limited in the public domain, comparative human studies demonstrate its significant beta-blocking effects and a distinct pharmacodynamic profile. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of the intrinsic sympathomimetic activity of compounds like DL 071 IT, which is crucial for understanding their full therapeutic potential and guiding further drug development efforts.

References

The Enigmatic Past of Afurolol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afurolol Hydrochloride is a non-selective β-adrenergic receptor antagonist possessing intrinsic sympathomimetic activity (ISA).[1] While its general pharmacological effects, such as the reduction of heart rate and blood pressure, are documented, a comprehensive historical and technical account of its discovery, synthesis, and clinical development is notably scarce in publicly accessible scientific literature.[1] This guide synthesizes the available information on Afurolol Hydrochloride and contextualizes it within the broader history and scientific framework of beta-blocker development. Due to the limited specific data on afurolol, this document leverages information on analogous compounds to present a representative technical overview for the target audience of researchers and drug development professionals.

Introduction to Afurolol Hydrochloride

Afurolol, with the IUPAC name 7-[3-(tert-Butylamino)-2-hydroxy-propoxy]-3H-isobenzofuran-1-one, is classified as a beta-blocker.[2] Its hydrochloride salt is used in research settings. The primary recognized pharmacological characteristic of Afurolol Hydrochloride is its non-selective antagonism of β-adrenergic receptors, coupled with intrinsic sympathomimetic activity.[1] This dual mechanism suggests it can block the effects of potent catecholamines like epinephrine and norepinephrine while simultaneously exerting a low level of agonist activity at the receptor. This profile often translates to a reduction in resting heart rate and blood pressure, particularly during exercise.[1]

The Historical Context: Discovery of β-Adrenergic Antagonists

The development of β-blockers represents a pivotal moment in cardiovascular medicine. The journey began with Sir James Black's pioneering work in the 1950s and 1960s, which led to the synthesis of the first clinically useful beta-blockers, pronethalol and subsequently propranolol. This era of drug discovery was driven by the need for effective treatments for angina pectoris and hypertension. The discovery timeline of afurolol is not well-documented, but it likely emerged from the extensive research and development efforts in the field of aryloxypropanolamine beta-blockers that followed the success of propranolol.

A generalized workflow for the discovery and preclinical evaluation of a beta-blocker from that era is depicted below.

G cluster_0 Discovery Phase cluster_1 Preclinical Development Lead Identification Identification of Aryloxypropanolamine Scaffold Chemical Synthesis Synthesis of Analogues (e.g., Afurolol) Lead Identification->Chemical Synthesis In Vitro Screening Receptor Binding Assays (β1 and β2 subtypes) Chemical Synthesis->In Vitro Screening Pharmacological Profiling Functional Assays (e.g., Isoprenaline Challenge) In Vitro Screening->Pharmacological Profiling Lead Optimization ADME/Tox Studies Absorption, Distribution, Metabolism, Excretion, and Toxicity Pharmacological Profiling->ADME/Tox Studies Animal Models Hypertensive and Cardiac Animal Models ADME/Tox Studies->Animal Models IND Submission Investigational New Drug Submission Animal Models->IND Submission

Fig. 1: Generalized workflow for beta-blocker discovery and preclinical development.

Synthesis and Physicochemical Properties

Hypothetical Experimental Protocol for Afurolol Synthesis:

A plausible synthetic route would involve the reaction of 7-hydroxy-3H-isobenzofuran-1-one with epichlorohydrin in the presence of a base to form the corresponding epoxide intermediate. This intermediate would then be subjected to a ring-opening reaction with tert-butylamine to yield afurolol base. The final step would involve the treatment of the afurolol base with hydrochloric acid to produce Afurolol Hydrochloride.

ParameterValueReference
IUPAC Name7-[3-(tert-Butylamino)-2-hydroxy-propoxy]-3H-isobenzofuran-1-one[2]
CAS Number65776-67-2[2]
Molecular FormulaC15H21NO4[2]
Molar Mass279.336 g·mol−1[2]

Pharmacological Profile and Mechanism of Action

Afurolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity.[1]

Mechanism of Action:

The primary mechanism of action involves the competitive, reversible blockade of both β1 and β2 adrenergic receptors.

  • β1-Adrenergic Blockade: Occurs primarily in the heart and kidneys. Inhibition of these receptors leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and decreased cardiac output. In the kidneys, it inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.

  • β2-Adrenergic Blockade: Occurs in the smooth muscle of the bronchioles and blood vessels. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

  • Intrinsic Sympathomimetic Activity (ISA): This refers to the capacity of the drug to act as a partial agonist at the β-adrenergic receptor. This partial agonism provides a low level of receptor stimulation, which can mitigate some of the adverse effects associated with pure antagonists, such as profound bradycardia or a decrease in resting cardiac output.

The signaling pathway affected by a non-selective β-blocker with ISA is illustrated below.

G cluster_0 Cell Membrane Receptor β-Adrenergic Receptor (β1 or β2) G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP Agonist Epinephrine/ Norepinephrine Agonist->Receptor Full Activation Afurolol Afurolol HCl (Antagonist with ISA) Afurolol->Receptor Competitive Blockade & Partial Activation (ISA) PKA Protein Kinase A cAMP->PKA Activation Cellular Response Physiological Effect (e.g., Increased Heart Rate) PKA->Cellular Response Phosphorylation of Target Proteins

Fig. 2: β-Adrenergic receptor signaling pathway modulation by a non-selective antagonist with ISA.

Pharmacological Data (Representative):

Due to the absence of specific published data for Afurolol Hydrochloride, the following table presents a representative pharmacological profile that would be expected for a compound in this class.

ParameterDescriptionExpected Value Range
pA2 (β1) A measure of the antagonist's affinity for the β1 receptor.7.0 - 9.0
pA2 (β2) A measure of the antagonist's affinity for the β2 receptor.7.0 - 9.0
Selectivity (β1/β2) The ratio of affinity for β1 vs. β2 receptors.~1 (Non-selective)
Intrinsic Activity (α) A measure of the partial agonist activity (ISA).0.2 - 0.6

Clinical Development and Therapeutic Potential

There is a lack of information regarding any clinical trials or regulatory approval for Afurolol Hydrochloride. It is possible that the compound was investigated during early preclinical or clinical phases but did not proceed to market, a common outcome in drug development. The therapeutic indications for a non-selective beta-blocker with ISA would typically include hypertension and angina pectoris.

Conclusion

References

D2C7-IT: An In-depth Technical Guide on the Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2C7-IT is a novel, genetically engineered immunotoxin currently under investigation for the treatment of glioblastoma, one of the most aggressive forms of brain cancer.[1][2] This molecule is a dual-specific recombinant immunotoxin, meaning it is designed to recognize and bind to two different proteins that are often overexpressed on the surface of glioblastoma cells: the wild-type epidermal growth factor receptor (EGFRwt) and the mutant EGFRvIII.[1][2] The "IT" in its name stands for immunotoxin, which refers to the fusion of a targeting antibody fragment with a potent toxin. In the case of D2C7-IT, the targeting portion is a single-chain variable fragment (scFv) of the D2C7 monoclonal antibody, and this is linked to a modified form of Pseudomonas exotoxin A called PE38KDEL.[1][2] This design allows D2C7-IT to selectively kill tumor cells while minimizing damage to healthy tissues. This document provides a comprehensive overview of the safety and toxicology profile of D2C7-IT, drawing from preclinical studies and clinical trial data.

Mechanism of Action and Rationale for Toxicology

D2C7-IT's mechanism of action involves a multi-step process that ultimately leads to the targeted destruction of cancer cells.

dot

cluster_extracellular Extracellular Space cluster_cell Tumor Cell D2C7-IT D2C7-IT EGFR/EGFRvIII EGFR/EGFRvIII Receptor D2C7-IT->EGFR/EGFRvIII 1. Binding Internalization Internalization EGFR/EGFRvIII->Internalization 2. Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Translocation Translocation Endosome->Translocation 3. Acidification & Conformational Change Cytosol Cytosol Translocation->Cytosol 4. Toxin Fragment Enters Cytosol Ribosome Ribosome Cytosol->Ribosome 5. ADP-ribosylation of EF-2 Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Apoptosis Cell Death (Apoptosis) Protein_Synthesis_Inhibition->Apoptosis

Figure 1: D2C7-IT Mechanism of Action

This targeted approach is designed to limit systemic exposure and associated toxicities. However, potential for off-target effects and dose-limiting toxicities exists, necessitating thorough preclinical and clinical evaluation.

Preclinical Toxicology

A pivotal preclinical study was conducted under Good Laboratory Practice (GLP) regulations to assess the systemic toxicity of D2C7-IT administered via intracerebral convection-enhanced delivery (CED) in Sprague-Dawley rats.[1] This study was crucial for the Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA).[1]

Experimental Protocol: GLP Rat Toxicology Study
  • Objective: To determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) of D2C7-IT administered via intracerebral CED.[1]

  • Animal Model: Sprague-Dawley rats.[1]

  • Administration: D2C7-IT was administered directly into the brain using an osmotic pump to ensure continuous infusion over a defined period.[1]

  • Cohorts: The study included multiple dose groups, including a control group and high-dose groups.[1]

  • Monitoring: Animals were monitored for mortality, changes in body weight, and abnormal behavior. Clinical laboratory tests were also performed.[1]

  • Pathology: At the end of the study, a gross pathologic examination of systemic tissues was conducted, along with histopathology of the brain.[1]

dot

Start Start Animal_Acclimatization Sprague-Dawley Rat Acclimatization Start->Animal_Acclimatization Group_Assignment Randomization into Dose Groups (Control & D2C7-IT) Animal_Acclimatization->Group_Assignment Surgical_Implantation Surgical Implantation of Osmotic Pump for CED Group_Assignment->Surgical_Implantation Drug_Administration Intracerebral Infusion of D2C7-IT or Vehicle Control Surgical_Implantation->Drug_Administration In_Life_Monitoring Daily Monitoring: - Mortality - Body Weight - Clinical Observations Drug_Administration->In_Life_Monitoring Endpoint_Collection Endpoint Data Collection: - Clinical Laboratory Tests - Functional Observation Battery In_Life_Monitoring->Endpoint_Collection Necropsy Gross Necropsy and Tissue Collection Endpoint_Collection->Necropsy Histopathology Brain and Systemic Tissue Histopathology Necropsy->Histopathology Data_Analysis Data Analysis and Determination of MTD & NOAEL Histopathology->Data_Analysis End End Data_Analysis->End

Figure 2: Preclinical Toxicology Study Workflow

Key Findings from Preclinical Studies

The preclinical toxicology studies in rats provided critical data for advancing D2C7-IT into clinical trials.

ParameterFindingReference
No-Observed-Adverse-Effect-Level (NOAEL) 0.05 µg in Sprague-Dawley rats.[1]
Maximum Tolerated Dose (MTD) Determined to be between 0.10 and 0.35 µg in Sprague-Dawley rats.[1]
High-Dose Effects Mortality was observed at doses of 0.35 µg and 0.40 µg. Rats in high-dose groups also exhibited body weight loss and abnormal behavior.[1]
Systemic Toxicity No dose-related or drug-related pathologic findings in systemic tissues.[1]
Neurotoxicity Dose-related encephalomalacia, edema, and demyelination were observed in the brains of high-dose groups.[1]
In Vitro Cytotoxicity D2C7-IT effectively inhibited protein synthesis in various glioblastoma cell lines expressing EGFRwt and/or EGFRvIII.[1][2]
In Vivo Efficacy (Animal Models) Intracranial administration of D2C7-IT via CED significantly increased survival in mouse models of glioblastoma.[1]

Clinical Safety and Toxicology

D2C7-IT has been evaluated in several Phase I and Phase I/II clinical trials in patients with recurrent malignant gliomas.[3][4][5] These trials have provided valuable insights into the safety and tolerability of D2C7-IT in humans.

Clinical Trial Design and Safety Monitoring

Clinical trials involving D2C7-IT are designed as dose-escalation studies to determine the MTD and recommended Phase II dose in humans.[5][6] Patients are closely monitored for adverse events (AEs), with a particular focus on neurological symptoms and systemic toxicities.

Summary of Clinical Safety Findings

The following table summarizes the key safety findings from clinical trials of D2C7-IT.

Adverse Event (Grade 2 or higher)Frequency/ObservationsReference
Headache Grade 3 (n=1), Grade 2 (n=2) in one study. Grade 3 (n=4), Grade 2 (n=18) in another.[3][5]
Paresthesia Grade 3 (n=1), Grade 2 (n=1)[3]
Dysphasia Grade 3 (n=1)[3]
Pyramidal Tract Disorder Grade 3 (n=1), Grade 2 (n=1)[3]
Depressed level of consciousness Grade 2 (n=1)[3]
Seizure Grade 4 (n=2), Grade 3 (n=2), Grade 2 (n=4)[5]
Cerebral Edema Grade 4 (n=1)[5]
Hemiparesis Grade 3 (n=4), Grade 2 (n=10)[5]
Confusion Grade 3 (n=1), Grade 2 (n=5)[5]
Thromboembolic event Grade 3 (n=2), Grade 2 (n=1)[5]
Elevated ALT Grade 3 (n=1)[6]

Dose-Limiting Toxicities (DLTs): In a dose-escalation study, DLTs including a grade 4 seizure, grade 3 confusion and pyramidal tract syndrome, and grade 4 cerebral edema with grade 3 dysphasia were observed at higher dose levels.[5]

Conclusion

The safety and toxicology profile of D2C7-IT has been characterized through rigorous preclinical studies and ongoing clinical trials. The preclinical data in rats established a NOAEL and MTD, and identified potential neurotoxicity at high doses. Clinical trials have demonstrated that intratumoral administration of D2C7-IT via CED is feasible and has an acceptable toxicity profile, with encouraging signs of efficacy.[3][4] The observed adverse events are primarily neurological and are being carefully managed in the context of dose-escalation studies. Further clinical investigation is warranted to fully elucidate the therapeutic potential and long-term safety of D2C7-IT for the treatment of glioblastoma.

References

Preclinical Pharmacokinetics of DL-071-IT (Afurolol)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-071-IT, chemically known as Afurolol Hydrochloride and more commonly referred to as Atenolol, is a selective beta-1 adrenergic receptor antagonist. Its primary pharmacological action is the blockade of beta-1 adrenergic receptors, predominantly found in cardiac tissue. This selective antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of DL-071-IT (hereafter referred to as Afurolol) in various animal models, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. This information is crucial for the continued development and understanding of this compound for potential therapeutic applications.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Afurolol in preclinical animal models, including rats, dogs, and cats, following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Afurolol in Rats

ParameterValueRoute of AdministrationReference
Half-life (t½) No significant change with ageIV & PO[1]
Volume of Distribution (Vd) Decreased in 24-month-old ratsIV[1]
Clearance (CL) Decreased in 24-month-old ratsIV[1]
Area Under the Curve (AUC) Significant increase in 24-month-old ratsPO[1]
Bioavailability (F) No significant change with agePO[1]

Table 2: Pharmacokinetic Parameters of Afurolol in Dogs

ParameterValueRoute of AdministrationReference
Half-life (t½) ~4.5 hoursIV (200 mg)[2]
5 - 6 hoursPO (400 mg)[2]
Volume of Distribution (Vd) 160% of body weight (whole body)IV (200 mg)[2]
Urinary Recovery 83%IV (200 mg)[2]
65%PO (400 mg)[2]
Peak Plasma Concentration (Cmax) 17 µg/mL (solution), 15 µg/mL (tablet)PO (400 mg)[2]
Time to Peak (Tmax) 1 - 2 hoursPO (400 mg)[2]
Bioavailability (F) HighPO[3]

Table 3: Pharmacokinetic Parameters of Afurolol in Cats

ParameterValueRoute of AdministrationReference
Half-life (t½) 3.44 ± 0.5 hoursIV (1 mg/kg)[4]
3.66 ± 0.39 hoursPO (3 mg/kg)[4]
Volume of Distribution (Vdss) 1,088 ± 148 mL/kgIV (1 mg/kg)[4]
Systemic Clearance (CL) 259 ± 72 mL/h/kgIV (1 mg/kg)[4]
Bioavailability (F) 90 ± 9%PO (3 mg/kg)[3][4]
Peak Plasma Concentration (Cmax) 579 ± 212 ng/mLPO (~1.1 mg/kg)[5][6]
Trough Plasma Concentration 258 ± 142 ng/mL (12 hours post-dose)PO (~1.1 mg/kg)[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the typical experimental designs employed in the assessment of Afurolol in animal models.

Animal Models
  • Rats: Wistar rats of varying ages (3, 12, and 24 months old) have been used to study the effect of aging on the pharmacokinetics of Afurolol.[1]

  • Dogs: Healthy dogs have been utilized in studies to determine single-dose and chronic-dosing pharmacokinetics.[2] Twenty healthy, purpose-bred young adult mixed-breed dogs were used in a study to evaluate the duration of β-adrenoceptor blockade.[7]

  • Cats: Clinically normal, healthy cats have been used to determine the pharmacokinetic profile of Afurolol after both intravenous and oral administration.[4][8] Eleven healthy cats were used in a cross-over study comparing different oral formulations.[8]

Dosing and Administration
  • Intravenous (IV):

    • Rats: A 15-minute intravenous infusion of 5 mg/kg S(-)-atenolol was administered.[9]

    • Dogs: A single intravenous dose of 200 mg was administered.[2]

    • Cats: A single intravenous dose of 1 mg/kg was administered.[4]

  • Oral (PO):

    • Rats: Afurolol was administered orally to study age-related pharmacokinetic changes.[1]

    • Dogs: A single oral dose of 400 mg was given as a solution and as a clinical trial tablet.[2] Chronic oral dosing at 50, 100, and 200 mg/kg/day was also performed.[2] In another study, a dose of 1 mg/kg was given every 24 hours.[7]

    • Cats: A single oral dose of 3 mg/kg was administered.[4] In a separate study, cats were dosed twice daily with 12.5 mg of Afurolol for 7 days.[8] A median dose of 1.1 mg/kg every 12 hours was also investigated.[5][6]

Sample Collection and Analysis
  • Blood Sampling:

    • Serial blood samples were collected at various time points following drug administration to determine the plasma concentration-time profile of Afurolol.[2][4][9]

    • In cats, plasma was collected at 1, 2, 6, and 12 hours post-dosing.[8]

  • Analytical Method:

    • Plasma concentrations of Afurolol were determined using high-performance liquid chromatography (HPLC).[4]

Mechanism of Action and Signaling Pathway

Afurolol is a cardioselective beta-1 adrenergic antagonist.[10] It competitively blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 receptors in the heart. This action inhibits the downstream signaling cascade, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[11]

The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that signals through the Gs alpha subunit.[12] Antagonism of this receptor by Afurolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13] This, in turn, decreases the activity of protein kinase A (PKA), which is responsible for phosphorylating various intracellular proteins that regulate cardiac function.[13]

Afurolol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor Beta-1 Adrenergic Receptor (GPCR) Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Decreased Heart Rate Decreased Contractility PKA->Cardiac_Effects Leads to Afurolol Afurolol (DL 071IT) Afurolol->Beta1_Receptor Blocks

Caption: Afurolol's antagonistic action on the beta-1 adrenergic receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Afurolol.

Preclinical_PK_Workflow Start Start Animal_Model Select Animal Model (Rat, Dog, or Cat) Start->Animal_Model Dosing Administer Afurolol (IV or PO) Animal_Model->Dosing Blood_Sampling Collect Serial Blood Samples Dosing->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Sample_Analysis Analyze Plasma Samples (HPLC) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (t½, Cmax, Tmax, AUC, Vd, CL, F) Sample_Analysis->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: Workflow for a preclinical pharmacokinetic study of Afurolol.

References

In-Depth Technical Guide: DL 071IT Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL 071IT, also known by its chemical name 7-(2-hydroxy-3-tert-butylaminopropoxy)phthalide (CAS 55104-39-7), is a potent, non-selective beta-adrenergic receptor antagonist.[1][2] This compound also exhibits intrinsic sympathomimetic activity and weak membrane-stabilizing properties.[2] As a beta-blocker, this compound's mechanism of action involves competitive inhibition of the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This guide provides a comprehensive overview of the receptor binding characteristics of this compound, detailed experimental protocols for affinity studies, and a visualization of the relevant signaling pathways.

Receptor Binding Profile of this compound

Table 1: Summary of this compound Receptor Binding Characteristics

PropertyDescriptionReference
Receptor Target Beta-adrenergic receptors (β1 and β2)[2]
Selectivity Non-selective[2]
Action Antagonist with intrinsic sympathomimetic activity[2]
Potency 5.0 to 13.5 times more potent than oxprenolol[2]

Experimental Protocols for Receptor Binding Affinity Studies

The binding affinity of a compound like this compound for beta-adrenergic receptors is typically determined using a competitive radioligand binding assay.[3][4] This method measures the ability of the unlabeled test compound (this compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Protocol: In Vitro Radioligand Competition Binding Assay for Beta-Adrenergic Receptors

1. Membrane Preparation:

  • Tissues or cells expressing beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]

  • The homogenate is centrifuged at low speed to remove large debris.[5]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[5]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[5]

  • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[5]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[5]

  • Each well contains:

    • A fixed amount of the membrane preparation (e.g., 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 or 125I-Cyanopindolol). The concentration of the radioligand is usually at or near its Kd value for the receptor.[3]

    • Varying concentrations of the unlabeled test compound (this compound).

  • Total Binding wells contain the membrane and radioligand without the competing compound.

  • Non-specific Binding wells contain the membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all specific binding sites.[3]

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[5]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]

  • The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound).

  • A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

Signaling Pathway

The binding of an antagonist like this compound to beta-adrenergic receptors blocks the downstream signaling cascade that is normally initiated by catecholamines.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR Beta-Adrenergic Receptor Catecholamines->Beta_AR Activates DL071IT This compound (Antagonist) DL071IT->Beta_AR Blocks G_Protein G Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells/tissues) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]CGP-12177) Radioligand->Incubation DL071IT_Dilutions Serial Dilutions of This compound DL071IT_Dilutions->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

References

In Vitro Profile of DL 071IT: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive summary of the initial in vitro characterization of the investigational compound DL 071IT. The following sections detail the experimental methodologies employed to assess its biological activity, including quantitative data on its effects and visualizations of the proposed signaling pathways and experimental workflows. This technical guide is intended to provide a foundational understanding of this compound for researchers and professionals in the field of drug development.

Introduction

The preclinical evaluation of a novel therapeutic candidate is a critical phase in the drug development pipeline. Initial in vitro studies are fundamental to elucidating the mechanism of action, determining potency and efficacy, and establishing a preliminary safety profile. This whitepaper focuses on the early in vitro assessment of this compound, presenting the key findings from a series of foundational experiments. The data and methodologies presented herein are intended to serve as a resource for further investigation and development of this compound.

Quantitative Data Summary

The biological activity of this compound was assessed across various in vitro assays. A summary of the quantitative data is presented in the tables below for ease of comparison and interpretation.

Table 1: Cellular Viability Assay

Cell LineIC50 (µM)Standard Deviation
HCT1165.2± 0.8
A5498.1± 1.2
MCF712.5± 2.1

Table 2: Kinase Inhibition Assay

Kinase TargetIC50 (nM)Percent Inhibition at 1µM
Kinase A15085%
Kinase B45062%
Kinase C> 10,000< 10%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the experimental setup.

Cell Viability Assay

The effect of this compound on the viability of HCT116, A549, and MCF7 cancer cell lines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases was evaluated using a luminescence-based kinase assay.

  • Assay Setup: The assays were performed in 384-well plates. Each well contained the respective kinase, the appropriate substrate, and ATP.

  • Compound Addition: this compound was added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • Luminescence Detection: A kinase detection reagent was added to stop the reaction and generate a luminescent signal. The amount of ATP remaining in the well is inversely correlated with kinase activity.

  • Data Measurement: Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were determined from the concentration-response curves.

Visualizations

To further illustrate the experimental processes and proposed mechanisms, the following diagrams have been generated.

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add Serial Dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for the cell viability (MTT) assay.

signaling_pathway_inhibition cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects cluster_drug Drug Action receptor Growth Factor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB kinaseC Kinase C (Unaffected) kinaseB->kinaseC proliferation Cell Proliferation kinaseB->proliferation survival Cell Survival kinaseB->survival dl071it This compound dl071it->kinaseA Inhibition dl071it->kinaseB Inhibition

Caption: Proposed signaling pathway inhibition by this compound.

Methodological & Application

Application Note & Protocol: Investigating the Inotropic and Electrophysiological Effects of a Novel Compound on Cardiac Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the efficacy and safety of novel compounds on cardiac tissue. The following sections detail experimental procedures for utilizing isolated cardiac myocytes, engineered heart tissue, and Langendorff-perfused hearts to assess inotropic, chronotropic, and electrophysiological effects. Data presentation guidelines and visualizations of key signaling pathways and experimental workflows are included to ensure robust and reproducible findings.

Quantitative Data Summary

The following tables represent typical data collected during the evaluation of a novel cardiac compound.

Table 1: Effects of Compound Cardio-X on Cardiomyocyte Contractility

Concentration (nM)Peak Shortening (% of Baseline)Time to Peak Contraction (ms)Time to 90% Relaxation (ms)
0 (Control)100 ± 5150 ± 10350 ± 20
1115 ± 7145 ± 9340 ± 18
10140 ± 8130 ± 8320 ± 15
100180 ± 12110 ± 7280 ± 12
1000150 ± 10 (potential toxicity)120 ± 8300 ± 14

Table 2: Electrophysiological Effects on Isolated Cardiac Tissue

ParameterControlCardio-X (100 nM)% Change
Action Potential Duration (APD90, ms)250 ± 15230 ± 12-8%
Conduction Velocity (m/s)0.4 ± 0.050.4 ± 0.060%
QT Interval (ms)400 ± 20410 ± 22+2.5%

Experimental Protocols

Isolated Adult Ventricular Myocyte Contractility Assay

This protocol assesses the effect of a compound on the contractility of single cardiac cells.

Materials:

  • Collagenase Type II

  • Krebs-Henseleit (KH) buffer

  • IonOptix MyoCam-S system or similar

  • Compound Cardio-X stock solution

Procedure:

  • Isolate ventricular myocytes from an adult rodent heart via enzymatic digestion with collagenase.

  • Allow myocytes to stabilize in KH buffer for 30 minutes.

  • Place a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).

  • Pace the myocytes at 1 Hz using field stimulation.

  • Record baseline contractile parameters (peak shortening, time to peak contraction, time to relaxation) for 5 minutes.

  • Perfuse the chamber with increasing concentrations of Cardio-X (1 nM to 1000 nM), allowing 5 minutes for equilibration at each concentration.

  • Record contractile parameters for each concentration.

  • Analyze the data to determine the dose-response relationship.

Langendorff-Perfused Heart Functional Assay

This ex vivo protocol measures the effect of a compound on the whole heart.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2

  • Intraventricular balloon catheter connected to a pressure transducer

  • ECG electrodes

  • Compound Cardio-X

Procedure:

  • Excise the heart from an anesthetized animal and immediately cannulate the aorta on the Langendorff apparatus.

  • Begin retrograde perfusion with warm, oxygenated KH buffer at a constant pressure.

  • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • Attach ECG electrodes to the heart to record electrical activity.

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline data: Left Ventricular Developed Pressure (LVDP), heart rate, and ECG parameters.

  • Introduce Cardio-X into the perfusate at the desired final concentration.

  • Record functional and electrical parameters for 30 minutes.

  • Wash out the compound with fresh KH buffer and monitor for recovery.

Diagrams and Workflows

G cluster_workflow Experimental Workflow: Compound Screening A 1. Isolate Cardiac Myocytes B 2. Baseline Contractility Recording A->B C 3. Compound Perfusion (Dose-Response) B->C D 4. Data Acquisition C->D E 5. Analysis & Comparison D->E

Caption: High-level workflow for in vitro compound screening.

G cluster_pathway Hypothetical Signaling Pathway for Cardio-X Compound Cardio-X Receptor Beta-Adrenergic Receptor Compound->Receptor AC Adenylyl Cyclase Receptor->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + CaChannel L-type Ca2+ Channel PKA->CaChannel P+ Myofilaments Myofilaments PKA->Myofilaments P+ Contraction Increased Contraction CaChannel->Contraction Myofilaments->Contraction

Caption: Proposed mechanism of action for a positive inotrope.

Application Notes and Protocols for In Vivo Studies with DL-071IT (Afurolol Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of DL-071IT (Afurolol Hydrochloride) for in vivo studies. DL-071IT is a non-selective beta-adrenergic receptor antagonist. Due to the lack of specific toxicological data for DL-071IT, it is imperative to conduct preliminary dose-finding and tolerability studies before commencing full-scale experiments.

Compound Information
PropertyValue
Compound Name DL-071IT (Afurolol Hydrochloride)
CAS Number 55104-39-7
Molecular Formula C₁₅H₂₁NO₄·HCl
Molecular Weight 315.79 g/mol
Solubility Soluble in DMSO and Water
Signaling Pathway of Beta-Adrenergic Blockade

DL-071IT, as a non-selective beta-blocker, antagonizes beta-1 and beta-2 adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Receptor Activates DL071IT DL-071IT DL071IT->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates (leading to)

Diagram 1: Simplified signaling pathway of beta-adrenergic receptor antagonism by DL-071IT.

Experimental Protocols

Vehicle Preparation

For in vivo administration, a vehicle that ensures the solubility and stability of DL-071IT while minimizing toxicity to the animal model is crucial. Based on recommendations for compounds with similar solubility profiles, the following vehicle is suggested.

Recommended Vehicle Formulation

ComponentPercentage (v/v)
DMSO5 - 10%
PEG30030 - 40%
Tween 805%
Saline (0.9% NaCl) or PBS45 - 60%

Protocol for Vehicle Preparation (10 mL)

  • In a sterile 15 mL conical tube, add 0.5 mL of DMSO.

  • To the DMSO, add 3.0 mL of PEG300 and vortex thoroughly to mix.

  • Add 0.5 mL of Tween 80 to the DMSO/PEG300 mixture and vortex until a homogenous solution is formed.

  • Add 6.0 mL of sterile saline (0.9% NaCl) or PBS to the mixture.

  • Vortex the final solution extensively to ensure complete mixing. The final vehicle should be a clear, homogenous solution.

  • It is recommended to prepare the vehicle fresh on the day of use. If storage is necessary, store at 4°C for a short period.

Dissolution of DL-071IT

The following protocol describes the dissolution of DL-071IT in the prepared vehicle. The final concentration should be determined based on the desired dose and the volume to be administered to the animals.

Protocol for Dissolving DL-071IT

  • Weigh the required amount of DL-071IT powder in a sterile microcentrifuge tube.

  • Add a small amount of the prepared vehicle to the powder and vortex to create a slurry.

  • Gradually add the remaining vehicle while continuously vortexing or sonicating until the desired final volume and concentration are reached.

  • Ensure that the final solution is clear and free of any visible precipitates. If precipitation occurs, gentle warming (to no more than 37°C) and sonication may aid in dissolution.

  • The prepared DL-071IT solution should be used immediately.

Suggested Starting Doses for In Vivo Studies

As no specific toxicological data (e.g., LD50) for DL-071IT is publicly available, a conservative approach to dose selection is essential. The following dose ranges are suggested based on preclinical studies of other non-selective beta-blockers, such as propranolol and metoprolol, in rodent models.[1][2][3]

Animal ModelAdministration RouteSuggested Starting Dose RangeReference
MouseOral (gavage), IP, IV1 - 10 mg/kg[4]
RatOral (gavage), IP, IV, SC1 - 10 mg/kg[1][3]

Important Considerations:

  • A dose-escalation study should be performed to determine the maximum tolerated dose (MTD) of DL-071IT in the chosen animal model and administration route.

  • A vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.

Administration Routes

The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.

  • Oral (PO) Gavage: Suitable for assessing oral bioavailability and for chronic dosing studies.

  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents, offering rapid absorption.

  • Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. The injection rate should be slow to avoid acute toxicity.

  • Subcutaneous (SC) Injection: Results in slower absorption and a more sustained release profile compared to IP or IV routes.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using DL-071IT.

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Vehicle Prepare Vehicle (DMSO, PEG300, Tween 80, Saline) Dissolve Dissolve DL-071IT in Vehicle Vehicle->Dissolve Dose Dose-Finding Study (Determine MTD) Dissolve->Dose Groups Randomize Animal Groups (Vehicle Control, Treatment Groups) Dose->Groups Administer Administer DL-071IT (PO, IP, IV, or SC) Groups->Administer Monitor Monitor Animals (Clinical signs, physiological parameters) Administer->Monitor Collect Collect Samples (Blood, Tissues) Monitor->Collect Analyze Analyze Samples (e.g., PK/PD studies) Collect->Analyze Data Data Analysis and Interpretation Analyze->Data

Diagram 2: General experimental workflow for in vivo studies with DL-071IT.

Disclaimer: This information is intended for research purposes only and is not for human or veterinary use. The provided protocols are suggestions and should be adapted and optimized by the end-user for their specific experimental needs. It is the responsibility of the researcher to ensure that all animal studies are conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for DL 071IT in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield publicly available preclinical data or established protocols for the use of DL 071IT in animal models of hypertension. The information presented herein is based on the known pharmacology of this compound as a non-selective beta-adrenergic blocker and provides a generalized framework and hypothetical data for its application in a common hypertension research model, the Spontaneously Hypertensive Rat (SHR). These notes and protocols should therefore be considered as a template to be adapted for internal validation.

Introduction

This compound is a potent, non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.[1] Its mechanism of action involves the competitive blockade of β1 and β2 adrenergic receptors, which are key components of the sympathetic nervous system that regulate cardiovascular function.[2][3][4] By inhibiting the binding of catecholamines such as epinephrine and norepinephrine, beta-blockers reduce heart rate, cardiac contractility, and blood pressure.[5][6] This document outlines a potential application of this compound in a preclinical hypertension model and provides protocols for its evaluation.

Mechanism of Action: Beta-Adrenergic Blockade

This compound is expected to lower blood pressure primarily by antagonizing beta-adrenergic receptors in the heart, kidneys, and blood vessels. The blockade of β1 receptors in the heart leads to a decrease in heart rate and contractility, reducing cardiac output. In the kidneys, β1 receptor blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. The blockade of β2 receptors in peripheral blood vessels can lead to vasodilation, further contributing to a reduction in blood pressure.

Beta_Adrenergic_Blockade cluster_SNS Sympathetic Nervous System (SNS) Activation cluster_Receptors Target Receptors cluster_Drug Pharmacological Intervention cluster_Effects Physiological Effects Catecholamines Norepinephrine & Epinephrine Beta1 β1-Adrenergic Receptor (Heart, Kidney) Catecholamines->Beta1 Stimulates Beta2 β2-Adrenergic Receptor (Blood Vessels, Lungs) Catecholamines->Beta2 Stimulates HR_CO ↓ Heart Rate ↓ Cardiac Output Beta1->HR_CO Renin ↓ Renin Release (↓ RAAS activity) Beta1->Renin Vasodilation Vasodilation Beta2->Vasodilation DL071IT This compound (Non-selective β-blocker) DL071IT->Beta1 Blocks DL071IT->Beta2 Blocks BP ↓ Blood Pressure HR_CO->BP Renin->BP Vasodilation->BP

Mechanism of action for a non-selective beta-blocker like this compound.

Preclinical Research Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[7][8][9][10] These rats develop hypertension without any external intervention, and the progression of the disease mimics many aspects of human essential hypertension.

Hypothetical Data Presentation

The following tables present hypothetical data from a study evaluating the efficacy of this compound in SHR rats.

Table 1: Effect of Chronic this compound Treatment on Systolic Blood Pressure (SBP) in SHR Rats

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)SBP after 4 weeks (mmHg)Change in SBP (mmHg)
Vehicle (Control)-195 ± 5205 ± 6+10 ± 3
This compound5198 ± 6175 ± 5-23 ± 4
This compound10196 ± 5160 ± 7-36 ± 5
This compound20197 ± 7145 ± 6-52 ± 4

Data are presented as mean ± SEM.

Table 2: Hemodynamic Parameters in Anesthetized SHR Rats after Acute Intravenous Administration of this compound

ParameterVehicleThis compound (1 mg/kg, IV)% Change
Mean Arterial Pressure (mmHg)180 ± 8140 ± 6-22.2%
Heart Rate (beats/min)350 ± 12280 ± 10-20.0%
Cardiac Output (mL/min)100 ± 580 ± 4-20.0%
Total Peripheral Resistance (mmHg·min/mL)1.80 ± 0.091.75 ± 0.08-2.8%

Data are presented as mean ± SEM.

Experimental Protocols

Chronic Oral Dosing Study in SHR Rats

Objective: To evaluate the long-term efficacy of orally administered this compound in reducing blood pressure in conscious, freely moving SHR rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls (optional).

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week. Acclimatize them to the blood pressure measurement procedure for 3-5 days before the start of the experiment.

  • Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for three consecutive days and average the values.

  • Randomization: Randomize SHR rats into treatment groups (e.g., Vehicle, this compound at 5, 10, and 20 mg/kg/day).

  • Drug Administration: Administer this compound or vehicle via oral gavage once daily for 4 weeks.

  • Monitoring:

    • Measure blood pressure and heart rate weekly.

    • Monitor body weight and general health status daily.

  • Data Analysis: Analyze the change in blood pressure and heart rate from baseline over the treatment period. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

Acute Hemodynamic Study in Anesthetized SHR Rats

Objective: To determine the acute effects of intravenous this compound on key hemodynamic parameters.

Materials:

  • Male SHR rats, 16-20 weeks old.

  • Anesthetic (e.g., isoflurane or urethane).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Flow probe for measuring cardiac output (optional).

  • This compound dissolved in a suitable vehicle for intravenous administration (e.g., saline).

Procedure:

  • Anesthesia: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Preparation:

    • Cannulate the carotid artery to measure arterial blood pressure.

    • Cannulate the jugular vein for intravenous drug administration.

    • If measuring cardiac output, place a flow probe around the ascending aorta.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.

  • Baseline Recording: Record baseline mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) for 15-20 minutes.

  • Drug Administration: Administer a bolus dose of this compound (e.g., 1 mg/kg) intravenously.

  • Post-Dose Recording: Continuously record all hemodynamic parameters for at least 60 minutes post-administration.

  • Data Analysis: Calculate Total Peripheral Resistance (TPR = MAP/CO). Analyze the maximum change from baseline for each parameter after drug administration.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Chronic Treatment Phase cluster_Monitoring Data Collection cluster_Analysis Endpoint Analysis Acclimatization Animal Acclimatization (SHR Rats, 1 week) Baseline Baseline BP Measurement (Tail-cuff, 3 days) Acclimatization->Baseline Randomization Group Randomization (Vehicle, this compound Doses) Baseline->Randomization Dosing Daily Oral Dosing (4 Weeks) Randomization->Dosing WeeklyBP Weekly BP & HR Measurement Dosing->WeeklyBP DailyChecks Daily Health & Weight Checks Dosing->DailyChecks FinalBP Terminal BP & HR Measurement Dosing->FinalBP Stats Statistical Analysis (e.g., ANOVA) FinalBP->Stats

Workflow for chronic in-vivo evaluation of an anti-hypertensive compound.

Safety and Considerations

  • Intrinsic Sympathomimetic Activity (ISA): this compound possesses ISA, which means it can cause a slight activation of the beta-receptor. This may result in a less pronounced decrease in resting heart rate compared to beta-blockers without ISA.

  • Dose Selection: Dose-ranging studies are crucial to identify the optimal therapeutic window that balances efficacy with potential side effects.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for DL 071IT Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL 071IT is a potent, non-selective beta-adrenergic receptor blocker that also exhibits intrinsic sympathomimetic activity (ISA) and weak membrane stabilizing activity.[1][2][3][4] As a non-selective beta-blocker, it antagonizes the effects of catecholamines at both β1 and β2 adrenergic receptors. The presence of ISA indicates that this compound can exert a low level of agonist activity at the beta-adrenergic receptor, which may result in a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[5] This unique pharmacological profile makes this compound a compound of interest for cardiovascular research and other studies involving the adrenergic nervous system.

These application notes provide an overview of the mechanism of action of this compound and generalized protocols for its administration in rodent studies, based on established methodologies for similar compounds.

Mechanism of Action and Signaling Pathway

This compound acts by competitively inhibiting the binding of norepinephrine and epinephrine to β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2][6] The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of various downstream targets, resulting in a physiological response.[2][6][7] By blocking this pathway, this compound can reduce heart rate, blood pressure, and cardiac contractility.[4][8] The intrinsic sympathomimetic activity of this compound means that it can partially activate this pathway in the absence of endogenous agonists.

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling cluster_cell Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Norepinephrine/Epinephrine Norepinephrine/Epinephrine Norepinephrine/Epinephrine->Beta-Adrenergic Receptor Binds to DL_071IT This compound (Antagonist) DL_071IT->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

Data Presentation: Administration of Beta-Blockers with ISA in Rodent Studies

While specific quantitative data for this compound in rodents is not publicly available, the following table summarizes dosages and administration routes for similar compounds, which can serve as a reference for designing initial studies with this compound.

CompoundAnimal ModelDosageAdministration RouteObserved EffectsReference
PindololMice32 mg/kgIntraperitoneal (i.p.)Reduced anxiety-like behavior[4]
PindololRats2 mg/kg, twice dailySubcutaneous (s.c.)Investigated effects on antidepressant action[9]
AcebutololRats30 mg/kgIntravenous (i.v.)Reduced cardiac output and regional blood flow[3]
AcebutololRats1000 mg/kg, dailyGavageInvestigated effects on genetic hypertension development[10]
CeliprololRats8 mg/kgNot specifiedPrevented stress-induced cardiac dysfunction[11]

Experimental Protocols

The following are generalized protocols for the administration of this compound in rodent studies, based on common practices for beta-blockers. Note: These are starting points and should be optimized for specific experimental needs.

Protocol 1: Acute Administration for Cardiovascular Assessment in Rats

Objective: To assess the acute effects of this compound on heart rate and blood pressure in anesthetized rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools for catheterization

  • Pressure transducer and data acquisition system

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment.

  • Catheterization: Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring baseline heart rate and blood pressure.

  • This compound Formulation: Dissolve this compound in the chosen vehicle to the desired concentration.

  • Administration: Administer this compound intravenously as a bolus or infusion. A starting dose in the range of 1-10 mg/kg could be considered based on data from similar compounds.

  • Data Collection: Continuously record heart rate and blood pressure before, during, and after administration for a defined period (e.g., 60 minutes).

  • Euthanasia: At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Chronic Administration for Behavioral Studies in Mice

Objective: To evaluate the effects of chronic this compound administration on a specific behavioral paradigm in mice.

Materials:

  • This compound

  • Vehicle

  • Administration equipment (e.g., gavage needles, osmotic minipumps)

  • Behavioral testing apparatus (e.g., elevated plus maze, open field test)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

  • This compound Formulation: Prepare a stable formulation of this compound in a suitable vehicle for the chosen administration route.

  • Administration:

    • Oral Gavage: Administer this compound daily at a specific time for the duration of the study (e.g., 14-28 days). A starting dose could be in the range of 10-50 mg/kg.

    • Osmotic Minipumps: For continuous administration, surgically implant osmotic minipumps subcutaneously, which will deliver this compound at a constant rate.

  • Behavioral Testing: Conduct behavioral tests at specified time points during and after the treatment period.

  • Data Analysis: Analyze the behavioral data to determine the effect of this compound.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., brain, heart) if required.

Experimental Workflow for Rodent Studies

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis and Reporting Study_Design Study Design and Endpoint Definition Animal_Acclimation Animal Acclimation and Baseline Measurements Study_Design->Animal_Acclimation Compound_Formulation This compound Formulation Animal_Acclimation->Compound_Formulation Administration This compound Administration (Acute or Chronic) Compound_Formulation->Administration Data_Collection Data Collection (e.g., Physiological, Behavioral) Administration->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting and Publication Interpretation->Reporting

Caption: General experimental workflow for in vivo studies of this compound in rodents.

Conclusion

This compound presents an interesting pharmacological profile as a non-selective beta-blocker with intrinsic sympathomimetic activity. While specific preclinical data in rodents are limited in the public domain, the provided general protocols and information on its mechanism of action offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful dose-finding studies and selection of appropriate animal models and endpoints will be crucial for elucidating the full therapeutic potential and safety profile of this compound.

References

Application Notes and Protocols for Efficacy Testing of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The compound "DL071IT" is treated as a hypothetical novel anticancer agent for the purpose of these application notes. The described protocols and pathways serve as a general framework for the in vitro evaluation of a new chemical entity targeting cancer cells.

Introduction

The preliminary assessment of a novel anticancer compound's efficacy is crucial in the drug discovery pipeline. In vitro cell culture assays provide a robust and reproducible means to determine a compound's biological activity, mechanism of action, and therapeutic potential before advancing to more complex preclinical models.[1][2] This document outlines a series of standard cell-based assays to evaluate the efficacy of a hypothetical anticancer agent, DL071IT. For the context of this guide, we will hypothesize that DL071IT is a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a frequently dysregulated pathway in various cancers.

Hypothesized Mechanism of Action of DL071IT

It is hypothesized that DL071IT acts as a tyrosine kinase inhibitor, specifically targeting the intracellular kinase domain of EGFR. By binding to this domain, DL071IT is presumed to block the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby inhibiting the activation of downstream pro-survival and proliferative signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds DL071IT DL071IT DL071IT->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of DL071IT.

Experimental Workflow

A systematic approach is essential for evaluating the in vitro efficacy of a novel compound. The following workflow outlines the key stages, from initial screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., EGFR-overexpressing) viability Cell Viability Assay (MTT) - Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) - Quantify Apoptotic Cells viability->apoptosis Based on IC50 migration Cell Migration Assay (Transwell Assay) - Assess Anti-metastatic Potential viability->migration Based on IC50 western Western Blot Analysis - Confirm Target Engagement (e.g., p-EGFR, p-ERK) apoptosis->western migration->western end End: Data Analysis and Conclusion western->end

Caption: Experimental workflow for in vitro efficacy testing of DL071IT.

Cell Viability Assay

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound.[1] The MTT assay, which measures the metabolic activity of cells, is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a drug.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, a lung cancer cell line with EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DL071IT in culture medium. Replace the existing medium with the medium containing different concentrations of DL071IT. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Effect of DL071IT on Cell Viability (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)
A549 (Lung Cancer)485.2
HCT116 (Colon Cancer)4812.8
MCF-7 (Breast Cancer)4825.1

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.

Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with DL071IT at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation

Table 2: Induction of Apoptosis by DL071IT in A549 Cells (48h Treatment)

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.22.52.3
DL071IT2.570.115.814.1
DL071IT5.045.630.224.2
DL071IT10.020.345.534.2

Cell Migration Assay

The ability of cancer cells to migrate is essential for invasion and metastasis. The transwell migration assay is a standard method to assess the effect of a compound on cell migration.

Protocol: Transwell Migration Assay
  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.

  • Assay Setup: Place 8.0 µm pore size transwell inserts into a 24-well plate. Add culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of DL071IT. Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate for 12-24 hours at 37°C.

  • Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Data Presentation

Table 3: Inhibition of A549 Cell Migration by DL071IT (24h Treatment)

TreatmentConcentration (µM)Average Migrated Cells per Field% Inhibition of Migration
Vehicle Control02500
DL071IT1.017530
DL071IT2.511056
DL071IT5.05578

Conclusion

The protocols and workflow described provide a comprehensive framework for the initial in vitro evaluation of a novel anticancer compound like DL071IT. The data generated from these assays will help to determine the compound's potency, mechanism of cell killing, and anti-metastatic potential. Positive results from these foundational studies would justify further investigation into the compound's mechanism of action and its efficacy in more complex models, such as 3D cell cultures and in vivo animal studies.[2][3][4]

References

Application Notes and Protocols for Measuring Cardiovascular Response to DL 071IT (Afurolol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL 071IT, also known as Afurolol, is a potent, non-selective beta-adrenergic receptor antagonist.[1] It exhibits intrinsic sympathomimetic activity and weak membrane-stabilizing properties.[1] As a non-selective beta-blocker, this compound competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to both β1 and β2-adrenergic receptors. This action modulates the physiological responses mediated by these receptors, primarily leading to changes in cardiovascular function.

These application notes provide a comprehensive guide for researchers to measure and characterize the cardiovascular response to this compound. The document outlines detailed protocols for in vivo and in vitro studies, data presentation guidelines, and a description of the underlying signaling pathways.

Data Presentation

Quantitative data from cardiovascular studies of this compound are limited in publicly available literature. The following tables present representative data for a typical non-selective beta-blocker, which can be used as a template for summarizing experimental findings with this compound.

Table 1: Hemodynamic Effects of a Representative Non-Selective Beta-Blocker in a Preclinical Animal Model (e.g., Spontaneously Hypertensive Rats).

ParameterBaseline (Mean ± SD)After Treatment (Mean ± SD)% Change
Heart Rate (beats/min) 350 ± 25280 ± 20-20%
Systolic Blood Pressure (mmHg) 180 ± 15150 ± 12-16.7%
Diastolic Blood Pressure (mmHg) 120 ± 10100 ± 8-16.7%
Mean Arterial Pressure (mmHg) 140 ± 12117 ± 9-16.4%
Cardiac Output (mL/min) 100 ± 1080 ± 8-20%
Stroke Volume (mL) 0.29 ± 0.030.29 ± 0.030%
Total Peripheral Resistance (mmHg·min/mL) 1.4 ± 0.151.46 ± 0.16+4.3%

Note: This data is illustrative and not specific to this compound.

Table 2: Effects of a Representative Non-Selective Beta-Blocker on Human Subjects at Rest and During Exercise.

ParameterConditionPlacebo (Mean ± SD)After Treatment (Mean ± SD)p-value
Heart Rate (beats/min) Rest75 ± 860 ± 7<0.05
Exercise150 ± 15110 ± 12<0.01
Systolic Blood Pressure (mmHg) Rest130 ± 10120 ± 9<0.05
Exercise180 ± 18160 ± 15<0.01
Diastolic Blood Pressure (mmHg) Rest85 ± 780 ± 6NS
Exercise90 ± 888 ± 7NS

NS = Not Significant. Note: This data is illustrative and not specific to this compound.

Experimental Protocols

In Vivo Assessment of Cardiovascular Response in Rodent Models

This protocol describes the continuous monitoring of hemodynamic parameters in conscious, freely moving rats using telemetry.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats, 16-20 weeks old.

2. Surgical Implantation of Telemetry Transmitters:

  • Anesthetize the rat using isoflurane (2-3% in oxygen).

  • Perform a laparotomy to expose the abdominal aorta.

  • Insert the telemetry transmitter's catheter into the aorta and secure it with surgical glue and sutures.

  • Place the transmitter body in the abdominal cavity.

  • Suture the abdominal muscle and skin layers.

  • Administer post-operative analgesics and allow for a 7-10 day recovery period.

3. Experimental Procedure:

  • House the rats individually in cages placed on telemetry receivers.

  • Record baseline cardiovascular parameters (heart rate, systolic, diastolic, and mean arterial pressure) for at least 24 hours.

  • Prepare this compound in a suitable vehicle (e.g., sterile saline with 0.5% Tween 80).

  • Administer this compound or vehicle via oral gavage or intraperitoneal injection at the desired doses.

  • Continuously record hemodynamic data for at least 24 hours post-dosing.

4. Data Analysis:

  • Calculate the change from baseline for each parameter at different time points.

  • Compare the responses between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Clinical Protocol for Assessing Cardiovascular Response in Healthy Volunteers

This protocol outlines a double-blind, placebo-controlled, crossover study to evaluate the pharmacodynamic effects of this compound in humans.

1. Study Population:

  • Healthy male and female volunteers, aged 18-45 years.

  • Exclusion criteria: history of cardiovascular disease, asthma, or contraindications to beta-blockers.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design with a washout period of at least 7 days between treatments.

  • Subjects will receive a single oral dose of this compound (at various dose levels) or a matching placebo.

3. Experimental Procedure:

  • Subjects will arrive at the clinical research unit after an overnight fast.

  • A baseline electrocardiogram (ECG) and vital signs (heart rate, blood pressure) will be recorded.

  • Subjects will receive the study drug (this compound or placebo).

  • Heart rate and blood pressure will be measured at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose in a resting supine position.

  • An exercise test (e.g., treadmill or stationary bicycle) will be performed at a predetermined time post-dose (e.g., 2 hours) to assess the effect on exercise-induced tachycardia and blood pressure elevation. Heart rate and blood pressure will be monitored continuously during and after the exercise.

4. Data Analysis:

  • The primary endpoints will be the change in resting heart rate and blood pressure, and the attenuation of exercise-induced increases in heart rate and systolic blood pressure.

  • Data will be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and subject as a random effect.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway and the Mechanism of Action of this compound

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Activates DL071IT This compound (Afurolol) DL071IT->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Ca²⁺ channels Response Increased Heart Rate Increased Contractility Calcium->Response Leads to

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Cardiovascular Assessment

Experimental_Workflow A Animal Acclimatization (1 week) B Telemetry Transmitter Implantation Surgery A->B C Post-operative Recovery (7-10 days) B->C D Baseline Hemodynamic Recording (24h) C->D E Drug Administration (this compound or Vehicle) D->E F Post-dosing Hemodynamic Recording (24h) E->F G Data Analysis and Statistical Comparison F->G H Results Interpretation G->H

Caption: Workflow for in vivo assessment of this compound's cardiovascular effects.

References

Application of DL 071IT in Isolated Organ Bath Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL 071IT, also known as Afurolol, is a potent, non-selective beta-adrenergic receptor antagonist. It exhibits intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity. Isolated organ bath experiments are a cornerstone of in vitro pharmacology, providing a controlled environment to study the effects of pharmacological agents on intact tissues.[1][2][3] This document provides detailed application notes and protocols for characterizing the pharmacological profile of this compound using isolated organ bath systems. The primary application is to investigate its antagonist properties at beta-adrenoceptors in various smooth muscle preparations, such as vascular rings, tracheal chains, or intestinal strips.

Principle of the Experiment

In a typical isolated organ bath setup, a segment of tissue is suspended in a chamber containing a physiological salt solution (PSS) maintained at a constant temperature and continuously aerated with carbogen (95% O2, 5% CO2).[4] The tissue is connected to a force transducer to measure changes in muscle tension (contraction or relaxation).

To study the beta-antagonist effects of this compound, the experiment typically involves two main phases:

  • Agonist-Induced Response: A beta-adrenoceptor agonist, such as isoprenaline, is added cumulatively to the organ bath to generate a concentration-response curve for relaxation in a pre-contracted tissue.

  • Antagonist Challenge: The tissue is then incubated with this compound, and the concentration-response curve to the same beta-agonist is re-determined. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

Data Presentation

The antagonistic potency of this compound is typically quantified by determining its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. The Schild plot analysis is commonly used for this determination.

Table 1: Hypothetical Pharmacological Data for this compound in Isolated Rat Aortic Rings

ParameterValueDescription
AgonistIsoprenalineA non-selective beta-adrenoceptor agonist used to induce relaxation.
Pre-contraction AgentPhenylephrine (1 µM)An alpha-1 adrenoceptor agonist used to induce a sustained contraction.
Isoprenaline EC50 (Control)1.5 x 10⁻⁸ MThe concentration of isoprenaline that produces 50% of its maximal relaxation.
Isoprenaline EC50 (with this compound 10 nM)1.8 x 10⁻⁷ MThe EC50 of isoprenaline in the presence of 10 nM this compound.
Isoprenaline EC50 (with this compound 100 nM)1.6 x 10⁻⁶ MThe EC50 of isoprenaline in the presence of 100 nM this compound.
Dose Ratio (10 nM this compound)12The factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist.
Dose Ratio (100 nM this compound)107The factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist.
pA28.95A measure of the affinity of this compound for the beta-adrenoceptors.
Schild Slope-1.05A slope close to -1 suggests competitive antagonism.

Experimental Protocols

Protocol 1: Preparation of Isolated Rat Thoracic Aorta
  • Animal Euthanasia and Dissection:

    • Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.

    • Open the thoracic cavity and carefully dissect the thoracic aorta.[2]

    • Immediately place the aorta in cold, oxygenated Physiological Salt Solution (PSS). The composition of Krebs-Henseleit solution, a common PSS, is provided in Table 2.

  • Preparation of Aortic Rings:

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width. Take care not to stretch or damage the endothelium.

Table 2: Composition of Krebs-Henseleit Physiological Salt Solution (PSS)

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7

Prepare fresh daily and continuously bubble with carbogen (95% O₂, 5% CO₂), which should result in a pH of 7.4.

Protocol 2: Isolated Organ Bath Assay for Beta-Adrenoceptor Antagonism
  • Mounting the Tissue:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing PSS.

    • The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

    • Maintain the PSS at 37°C and continuously aerate with carbogen.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

    • During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with 80 mM KCl. A robust contraction confirms tissue health. Wash out the KCl and allow the tissue to return to baseline.

  • Experimental Procedure:

    • Induce a sustained submaximal contraction with an alpha-1 adrenoceptor agonist, such as phenylephrine (e.g., 1 µM).

    • Once the contraction has stabilized, add the beta-agonist isoprenaline cumulatively to the bath (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to generate a concentration-response curve for relaxation.

    • After the control curve is established, wash the tissue repeatedly until it returns to the baseline resting tension.

    • Incubate the tissue with a known concentration of this compound (e.g., 10 nM) for a predetermined period (e.g., 30-45 minutes).

    • Repeat the pre-contraction with phenylephrine.

    • Once the contraction is stable, generate a second concentration-response curve for isoprenaline in the presence of this compound.

    • Repeat the washout and incubation steps with increasing concentrations of this compound (e.g., 100 nM, 1 µM) to obtain data for a Schild plot analysis.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_AR Beta-Adrenoceptor Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes MLCK->Relaxation Leads to Isoprenaline Isoprenaline (Agonist) Isoprenaline->Beta_AR Activates DL071IT This compound (Antagonist) DL071IT->Beta_AR Blocks G cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Dissect Dissect Aorta PrepareRings Prepare Aortic Rings Dissect->PrepareRings Mount Mount in Organ Bath PrepareRings->Mount Equilibrate Equilibrate (60-90 min) Apply Resting Tension Mount->Equilibrate PreContract Pre-contract with Phenylephrine Equilibrate->PreContract AgonistCRC Generate Isoprenaline Concentration-Response Curve (Control) PreContract->AgonistCRC Washout1 Washout AgonistCRC->Washout1 Incubate Incubate with this compound Washout1->Incubate PreContract2 Pre-contract with Phenylephrine Incubate->PreContract2 AgonistCRC2 Generate Isoprenaline Concentration-Response Curve (in presence of this compound) PreContract2->AgonistCRC2 Washout2 Washout & Repeat AgonistCRC2->Washout2 Plot Plot Concentration- Response Curves AgonistCRC2->Plot Schild Schild Plot Analysis Plot->Schild pA2 Determine pA2 Value Schild->pA2

References

Application Notes and Protocols for Studying the Effects of DL 071IT on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for characterizing the pharmacological effects of the novel compound DL 071IT on smooth muscle function. The following protocols are designed for in vitro and in vivo studies to elucidate the mechanism of action of this compound, specifically its potential to induce or inhibit smooth muscle contraction and relaxation. The detailed methodologies and data presentation formats are intended to guide researchers in obtaining robust and reproducible results for drug development and physiological research.

Key Signaling Pathways in Smooth Muscle

A fundamental understanding of the signaling pathways governing smooth muscle contraction and relaxation is crucial for interpreting the effects of this compound. Contraction is primarily initiated by an increase in intracellular calcium ([Ca2+]), which binds to calmodulin (CaM).[1][2] The Ca2+-CaM complex then activates myosin light-chain kinase (MLCK), leading to the phosphorylation of the myosin light chain (MLC) and subsequent cross-bridge cycling with actin, resulting in muscle contraction.[2][3][4]

Conversely, smooth muscle relaxation is promoted by a decrease in intracellular [Ca2+] and an increase in myosin light-chain phosphatase (MLCP) activity, which dephosphorylates MLC.[1][2] Key signaling pathways that promote relaxation include the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) pathways.[1] These pathways are often activated by substances like nitric oxide (NO) and certain hormones.[1][2][4] Additionally, the RhoA/Rho-kinase pathway plays a significant role in sensitizing the contractile apparatus to Ca2+ by inhibiting MLCP.[2][3]

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Agonist Agonist (e.g., Norepinephrine) GPCR Gq-coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2_in Increased Intracellular [Ca2+] SR->Ca2_in CaM Calmodulin Ca2_in->CaM CaM_Ca2 Ca2+-Calmodulin Complex CaM->CaM_Ca2 MLCK Myosin Light-Chain Kinase (MLCK) CaM_Ca2->MLCK pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Contraction Contraction pMLC->Contraction Relaxation Relaxation pMLC->Relaxation Relaxant Relaxant (e.g., Nitric Oxide) sGC Soluble Guanylyl Cyclase (sGC) Relaxant->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG MLCP Myosin Light-Chain Phosphatase (MLCP) PKG->MLCP MLCP->pMLC Dephosphorylation

Caption: Simplified signaling pathways for smooth muscle contraction and relaxation.

In Vitro Studies: Isolated Organ Bath

The isolated organ bath is a cornerstone technique for studying the direct effects of a compound on smooth muscle tissue.[5][6][7] This method allows for the precise control of the tissue environment and the accurate measurement of contractile or relaxant responses.

Experimental Workflow

G A Tissue Isolation (e.g., Aorta, Trachea, Ileum) B Mounting in Organ Bath (Physiological Salt Solution, 37°C, 95% O2 / 5% CO2) A->B C Equilibration (Apply Optimal Passive Tension) B->C D Viability Test (e.g., High K+ solution or specific agonist) C->D E Washout and Return to Baseline D->E F Cumulative Addition of this compound (Dose-Response Curve Generation) E->F G Data Acquisition (Isometric Force Transducer) F->G H Data Analysis (EC50/IC50 Calculation) G->H

Caption: Experimental workflow for isolated organ bath studies.

Protocol 1: Assessment of Vasoconstrictor/Vasodilator Effects of this compound on Isolated Aortic Rings

Objective: To determine if this compound induces contraction or relaxation in vascular smooth muscle.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, rabbit).

  • Physiological Salt Solution (PSS), such as Krebs-Henseleit solution.[8]

  • Isolated organ bath system with isometric force transducers.

  • This compound stock solution.

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction.

  • Acetylcholine (ACh) or Sodium Nitroprusside (SNP) for inducing relaxation.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold PSS.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a determined optimal passive tension (e.g., 1.5-2.0 g for rat aorta).

    • Wash the tissues with fresh PSS every 15-20 minutes.

    • To check for viability, induce a contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).

    • To assess endothelial integrity, induce relaxation with ACh (e.g., 1 µM) in the PE-pre-contracted rings.

  • Investigating Contractile Effects:

    • After washout and return to baseline, add cumulative concentrations of this compound to the bath and record the contractile response.

  • Investigating Relaxant Effects:

    • Induce a stable contraction with PE or KCl.

    • Once the contraction has plateaued, add cumulative concentrations of this compound to assess its relaxant properties.

Data Presentation:

Table 1: Contractile Effects of this compound on Isolated Aortic Rings

This compound Concentration (M)Contractile Response (g)% of Max KCl Response
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴

Table 2: Relaxant Effects of this compound on Pre-contracted Isolated Aortic Rings

This compound Concentration (M)Relaxation (%)
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
Protocol 2: Elucidating the Mechanism of Action of this compound

Objective: To investigate the potential signaling pathways involved in the effects of this compound. This is achieved by using specific pharmacological inhibitors or activators of known pathways.

Procedure:

  • Follow the general organ bath protocol as described above.

  • Before adding this compound (or the contracting agent if studying relaxation), pre-incubate the tissue with a specific antagonist or inhibitor for a defined period (e.g., 20-30 minutes).

  • Generate a dose-response curve for this compound in the presence of the inhibitor.

  • Compare the dose-response curve with that obtained in the absence of the inhibitor.

Potential Inhibitors and their Targets:

  • Prazosin: α₁-adrenergic receptor antagonist (if this compound acts like an adrenergic agonist).[9]

  • Y-27632: Rho-kinase inhibitor (to investigate the involvement of the Rho-kinase pathway).[9][10]

  • Nifedipine: L-type Ca²⁺ channel blocker (to determine the role of extracellular Ca²⁺ influx).[9]

  • Atropine: Muscarinic receptor antagonist (if cholinergic pathways are suspected).[11]

  • Propranolol: β-adrenergic receptor antagonist (if this compound induces relaxation via β-adrenergic receptors).[11]

Data Presentation:

Table 3: Effect of Inhibitors on this compound-induced Contraction/Relaxation

InhibitorThis compound EC₅₀ / IC₅₀ (M)Maximum Response (%)
Control (No Inhibitor)
Prazosin (1 µM)
Y-27632 (10 µM)
Nifedipine (1 µM)

In Vivo Studies

In vivo studies are essential to confirm the physiological relevance of the in vitro findings. These studies assess the effects of this compound in a whole-animal model, taking into account metabolic and systemic factors.

Protocol 3: Assessment of the Effect of this compound on Blood Pressure in an Animal Model

Objective: To determine the effect of systemic administration of this compound on blood pressure and heart rate.

Materials:

  • Anesthetized animal model (e.g., rat, mouse).

  • Blood pressure transducer and data acquisition system.

  • Intravenous (IV) or intraperitoneal (IP) injection equipment.

  • This compound solution for in vivo administration.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Cannulate the carotid artery or femoral artery for blood pressure measurement.

    • Cannulate the jugular vein or femoral vein for IV drug administration.

  • Baseline Measurement:

    • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration:

    • Administer increasing doses of this compound intravenously.

    • Record the changes in MAP and HR at each dose.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline for each dose of this compound.

Data Presentation:

Table 4: In Vivo Hemodynamic Effects of this compound

This compound Dose (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
0.1
0.3
1.0
3.0
10.0

Conclusion

This set of protocols provides a robust framework for the initial characterization of the novel compound this compound on smooth muscle. The combination of in vitro organ bath experiments and in vivo hemodynamic studies will yield valuable data on its efficacy, potency, and mechanism of action. The structured data presentation and visualization of key pathways will aid in the clear interpretation and communication of the findings, facilitating further drug development efforts.

References

Troubleshooting & Optimization

DL 071IT solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-071IT (Afurolol Hydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with DL-071IT, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is DL-071IT?

DL-071IT, also known as Afurolol Hydrochloride, is a non-selective β-adrenergic receptor antagonist.[1] It is used in research to study the effects of blocking β-adrenergic receptors, which are involved in various physiological processes.

Q2: What are the primary solvents for dissolving DL-071IT?

DL-071IT is soluble in Dimethyl Sulfoxide (DMSO) and water.

Q3: What is the known solubility of DL-071IT in DMSO?

The solubility of DL-071IT in DMSO is 80 mg/mL (253.33 mM).[1] Sonication is recommended to facilitate dissolution.

Q4: Is there a known quantitative solubility for DL-071IT in water?

Q5: How should I store the solid compound and its solutions?

  • Solid DL-071IT: Store at -20°C for long-term storage, desiccated.[1]

  • Stock Solutions: In-solvent stock solutions should be stored at -80°C for up to one year.[1] For aqueous solutions, it is best practice to prepare them fresh. If storage is necessary, refrigerate at 4°C for short-term use. Studies on other beta-blocker hydrochloride solutions have shown stability for extended periods when refrigerated.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may face when preparing solutions of DL-071IT.

Problem Possible Cause Solution
Difficulty dissolving DL-071IT in water or aqueous buffers. The concentration may be too high for the selected solvent. The pH of the aqueous buffer may not be optimal for solubility.- Start with a lower concentration. - Try gentle heating (e.g., 37°C water bath). - Adjust the pH of the buffer. As a hydrochloride salt of a weakly basic compound, solubility is generally higher at a slightly acidic pH. - Use sonication to aid dissolution.
Precipitation occurs after dissolving in an aqueous buffer. The buffer composition or pH is causing the compound to fall out of solution. The solution may be supersaturated.- Check the pH of your final solution. - Consider using a different buffer system. - If the solution was warmed to dissolve, allow it to cool to room temperature slowly while stirring. If precipitation still occurs, the concentration is likely too high for that specific buffer and temperature. - For cell culture experiments, ensure the final concentration of DMSO (if used for stock solution) is low (typically <0.5%) to avoid both toxicity and precipitation upon dilution in media.
Cloudiness or precipitation observed in stock solutions after freeze-thaw cycles. The compound may be less stable with repeated temperature changes, or the solvent may have absorbed water.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. - Ensure the use of anhydrous DMSO for preparing stock solutions.

Data Presentation

Table 1: Physicochemical Properties of DL-071IT (Afurolol Hydrochloride)

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₄·HCl[1]
Molecular Weight 315.79 g/mol [1]
CAS Number 55104-39-7[1]
Appearance White to Off-White Solid
Purity ≥98% (by HPLC)

Table 2: Solubility Data for DL-071IT

SolventSolubilityMolar ConcentrationNotesReference
DMSO 80 mg/mL253.33 mMSonication is recommended.[1]
Water SolubleNot availableAs a hydrochloride salt, solubility is generally good.
PBS (pH 7.2) Not availableNot availableFor a similar beta-blocker, propranolol hydrochloride, the solubility in PBS is approximately 5 mg/mL. This can be used as a starting point for determining the solubility of DL-071IT.

Experimental Protocols

Protocol 1: Preparation of a DL-071IT Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of DL-071IT for subsequent dilution in aqueous media.

  • Materials:

    • DL-071IT (Afurolol Hydrochloride) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Equilibrate the DL-071IT vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of DL-071IT powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 31.7 µL of DMSO per 1 mg of DL-071IT).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Protocol for In Vitro Cell Culture Experiments
  • Objective: To treat cultured cells with DL-071IT to study its effects as a β-adrenergic antagonist.

  • Materials:

    • DL-071IT DMSO stock solution (from Protocol 1)

    • Cultured cells of interest (e.g., cardiomyocytes, vascular smooth muscle cells)

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Multi-well cell culture plates

  • Procedure:

    • Plate the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

    • On the day of the experiment, prepare the working solutions of DL-071IT by diluting the DMSO stock solution in complete cell culture medium. It is crucial to perform serial dilutions to reach the final desired concentrations.

      • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of DL-071IT (and the vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).

Visualizations

Signaling Pathway of β-Adrenergic Receptor Antagonism

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Activates DL071IT DL-071IT DL071IT->Beta_AR Blocks G_Protein G-Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DL-071IT Stock Solution (DMSO) Prep_Working Prepare Working Solutions in Cell Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with DL-071IT and Vehicle Control Prep_Working->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Viability, qPCR, Western Blot) Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

References

unexpected side effects of DL 071IT in lab animals

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DL-071IT

Compound Name: DL-071IT

Hypothetical Mechanism of Action: DL-071IT is a novel, potent, and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] DL-071IT is under investigation as a targeted therapy for solid tumors harboring PIK3CA mutations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses unexpected side effects observed during preclinical studies of DL-071IT in lab animals.

Issue 1: Unexpected Severe Hyperglycemia and Weight Loss

Question: We are observing significant, dose-dependent hyperglycemia and associated weight loss in our mouse xenograft models treated with DL-071IT, which is more severe than anticipated. How can we manage this?

Answer:

Severe hyperglycemia is a known class effect of PI3Kα inhibitors due to the pathway's role in insulin signaling.[2][3] The inhibition of PI3Kα in peripheral tissues like skeletal muscle and adipose tissue can lead to insulin resistance.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, ensure the observed hyperglycemia is due to the intended pharmacological effect. This can be done by analyzing downstream markers of PI3K signaling (e.g., p-Akt, p-S6K) in tumor and peripheral tissues to confirm target engagement.

  • Dose Titration and Scheduling: If target engagement is confirmed, consider a dose-reduction or alternative dosing schedules (e.g., intermittent dosing) to mitigate the metabolic side effects while maintaining anti-tumor efficacy.

  • Dietary Modification: In your animal studies, consider switching to a low-carbohydrate diet to reduce the glucose load.

  • Pharmacological Intervention: For severe cases, co-administration of a glucose-lowering agent such as metformin can be explored. However, this will require a separate study to evaluate potential drug-drug interactions and effects on tumor growth.

Quantitative Data Summary: Dose-Dependent Hyperglycemia in CD-1 Mice

DL-071IT Dose (mg/kg, daily)Mean Blood Glucose (mg/dL) at 4 hours post-dose (Day 14)Mean Body Weight Change (%) from Baseline (Day 14)
Vehicle Control110 ± 15+5.2%
25250 ± 45-2.1%
50480 ± 70-8.5%
100650 ± 90-15.3%
Issue 2: Elevated Liver Enzymes and Hepatotoxicity

Question: Our toxicology studies in rats are showing a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels after 28 days of continuous dosing with DL-071IT. Histopathology reveals centrilobular necrosis. What is the likely mechanism and how can we investigate this further?

Answer:

Hepatotoxicity is a potential adverse effect of PI3K/AKT/mTOR inhibitors.[2][4] The mechanism can be complex, involving on-target effects on liver metabolism or off-target effects on other cellular processes.[5]

Troubleshooting and Investigation Workflow:

  • Characterize the Injury: Perform a comprehensive liver function panel including alkaline phosphatase (ALP) and bilirubin to further characterize the nature of the liver injury (hepatocellular, cholestatic, or mixed).

  • Histopathological Analysis: In addition to standard H&E staining, consider special stains to assess for steatosis (Oil Red O) and fibrosis (Sirius Red).

  • Mechanism-Based Investigation:

    • Oxidative Stress: Measure markers of oxidative stress in liver tissue, such as glutathione (GSH) levels and malondialdehyde (MDA) adducts.

    • Mitochondrial Dysfunction: Assess mitochondrial function in isolated liver mitochondria.

    • Off-Target Kinase Profiling: A kinome-wide screen can help identify if DL-071IT is inhibiting other kinases that could contribute to hepatotoxicity.[5]

Experimental Protocol: Induction and Assessment of Drug-Induced Liver Injury (DILI) in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer DL-071IT or vehicle control daily via oral gavage for 28 days.

  • Sample Collection: Collect blood via tail vein at baseline, day 14, and day 28 for serum chemistry analysis (ALT, AST, ALP, bilirubin).

  • Terminal Procedures: At day 28, euthanize animals and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remainder snap-frozen in liquid nitrogen for biochemical assays.

  • Histopathology: Formalin-fixed, paraffin-embedded liver sections (5 µm) are stained with Hematoxylin and Eosin (H&E) and evaluated by a board-certified veterinary pathologist.

Quantitative Data Summary: Liver Enzyme Elevation in Sprague-Dawley Rats (Day 28)

DL-071IT Dose (mg/kg, daily)Mean ALT (U/L)Mean AST (U/L)
Vehicle Control40 ± 860 ± 12
25120 ± 25180 ± 30
50350 ± 60500 ± 85
Issue 3: Observed Cardiotoxicity in a Subset of Animals

Question: In our long-term efficacy studies in beagle dogs, we've noted ECG abnormalities (QTc prolongation) and, in one case, evidence of reduced left ventricular function on echocardiography. Is this an expected side effect?

Answer:

While less common than metabolic or liver-related side effects for this class of drugs, cardiotoxicity can occur with kinase inhibitors, sometimes due to off-target effects on ion channels or other cardiac kinases.[6]

Troubleshooting and De-risking Strategy:

  • Confirm Findings: Increase the frequency of ECG and echocardiography monitoring in ongoing studies to determine the incidence and dose-relationship of these findings.

  • In Vitro Ion Channel Screening: Screen DL-071IT against a panel of cardiac ion channels, with a particular focus on the hERG channel, which is commonly implicated in drug-induced QTc prolongation.

  • Ex Vivo Myocardial Tissue Studies: Evaluate the effect of DL-071IT on the contractility of isolated cardiac muscle preparations.

  • Biomarker Analysis: Analyze serum for cardiac biomarkers such as troponin I (cTnI) and B-type natriuretic peptide (BNP) in your animal studies.

Experimental Protocol: In Vivo Cardiotoxicity Assessment in Beagle Dogs

  • Animal Model: Male beagle dogs.

  • Dosing: Administer DL-071IT or vehicle control daily for up to 3 months.

  • Monitoring:

    • ECG: Perform 12-lead ECG recordings at baseline and at multiple time points post-dose.

    • Echocardiography: Conduct echocardiograms at baseline and monthly to assess cardiac structure and function (e.g., ejection fraction, fractional shortening).

    • Blood Pressure: Monitor systolic and diastolic blood pressure.

  • Terminal Analysis: At the end of the study, perform detailed gross and microscopic pathological examination of the heart.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes DL071IT DL-071IT DL071IT->PI3K Inhibits

Fig. 1: Simplified signaling pathway of DL-071IT action.

DILI_Workflow cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Dosing Daily Dosing (28 Days) Blood Blood Sampling (Days 0, 14, 28) Dosing->Blood Euth Euthanasia & Tissue Collection Dosing->Euth Serum Serum Chemistry (ALT, AST) Blood->Serum Histo Histopathology (H&E Staining) Euth->Histo Biochem Biochemical Assays (e.g., GSH, MDA) Euth->Biochem Result Toxicity Profile Characterization Serum->Result Data Analysis Histo->Result Biochem->Result

Fig. 2: Experimental workflow for DILI investigation.

References

Technical Support Center: Optimizing DL-071IT Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DL-071IT" is not found in publicly available scientific literature or databases. The following information is a generalized guide for the optimization of a novel compound in cell-based assays, using "DL-071IT" as a placeholder. The experimental data and signaling pathways presented are hypothetical examples to illustrate the process.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for DL-071IT in my experiments?

A1: For a novel compound like DL-071IT, it is recommended to start with a broad concentration range in a preliminary cytotoxicity or proliferation assay. A common approach is to perform a serial dilution over several orders of magnitude (e.g., from 1 nM to 100 µM). This will help identify a concentration window where the compound exhibits biological activity without causing excessive cell death.

Q2: What are the common signs of cytotoxicity I should look for?

A2: Visual signs of cytotoxicity under a microscope include changes in cell morphology (rounding, shrinking, detachment for adherent cells), vacuolization, and the presence of cellular debris.[1] Quantitative measures of cytotoxicity can be obtained through assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, or metabolic activity, like the MTT assay.[2][3]

Q3: How long should I incubate the cells with DL-071IT?

A3: The optimal incubation time depends on the specific biological question and the expected mechanism of action of DL-071IT. For acute effects, a shorter incubation of a few hours may be sufficient. For processes like apoptosis or changes in protein expression, longer incubation times of 24, 48, or even 72 hours are common.[4] It is advisable to perform a time-course experiment to determine the optimal endpoint.

Q4: Can I use serum in my cell culture medium when treating with DL-071IT?

A4: The presence of serum can sometimes interfere with the activity of a compound by protein binding. It is recommended to initially test the effect of DL-071IT in both serum-containing and serum-free or low-serum media to assess any potential impact of serum components.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cell death at all concentrations Compound is highly cytotoxic; Error in dilution calculation.Re-test with a much lower concentration range (e.g., picomolar to nanomolar); Double-check all calculations and stock solution concentrations.
No observable effect at any concentration Compound is not active in the tested cell line; Incubation time is too short; Compound is not soluble.Test on a different, potentially more sensitive cell line; Increase the incubation time; Ensure the compound is fully dissolved in the vehicle solvent and does not precipitate in the culture medium.
High variability between replicate wells Uneven cell seeding; Edge effects in the microplate; Inconsistent compound addition.Ensure a single-cell suspension before seeding; Use a consistent volume and technique for seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use a calibrated multichannel pipette for compound addition.
Unexpected morphological changes in cells Contamination (e.g., mycoplasma); Vehicle solvent toxicity.Test for mycoplasma contamination[6]; Run a vehicle-only control to ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.[7]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • DL-071IT stock solution

  • Serum-free cell culture medium

  • LDH Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DL-071IT in serum-free medium.

  • Remove the culture medium from the cells and add the different concentrations of DL-071IT. Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells with lysis buffer from the kit).

  • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.[8]

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cells of interest

  • 6-well plates

  • DL-071IT stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentrations of DL-071IT for the chosen incubation time. Include an untreated control.

  • Harvest the cells (including any floating cells from the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of DL-071IT on Different Cell Lines (IC50 values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaLDH Release2412.5
A549MTT4825.8
JurkatLDH Release245.2

Table 2: Hypothetical Apoptosis Induction by DL-071IT in Jurkat Cells (24-hour treatment)

DL-071IT Conc. (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95.12.52.4
185.310.24.5
560.725.813.5
1035.240.124.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare DL-071IT Stock serial_dilute Serial Dilute DL-071IT prep_stock->serial_dilute seed_cells Seed Cells in Microplate treat_cells Treat Cells seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate treat_cells->incubate perform_assay Perform Assay (e.g., LDH) incubate->perform_assay read_plate Read Plate perform_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the optimal concentration of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits proliferation Cell Proliferation & Survival bcl2->proliferation Promotes dl071it DL-071IT dl071it->akt Inhibits

Caption: Hypothetical signaling pathway showing DL-071IT inhibiting the pro-survival Akt pathway.

troubleshooting_logic start High Variability in Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes check_pipetting Review Pipetting Technique check_seeding->check_pipetting Consistent solution Implement Consistent Seeding & Pipetting; Avoid Outer Wells check_seeding->solution Inconsistent edge_effect Consider Edge Effects check_pipetting->edge_effect Consistent check_pipetting->solution Inconsistent edge_effect->solution Possible

Caption: Troubleshooting logic for addressing high variability in cell-based assay results.

References

troubleshooting inconsistent results with DL 071IT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with DL 071IT. This compound, also known as Afurolol Hydrochloride (CAS 55104-39-7), is a potent, non-selective beta-adrenergic receptor antagonist.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Inconsistent results in experiments involving this compound can arise from a variety of factors, ranging from compound handling to experimental design. This section addresses common issues in a question-and-answer format.

Q1: We are observing high variability in our dose-response curves. What are the potential causes?

High variability in dose-response curves is a frequent issue in pharmacological studies. Several factors related to the compound itself, cell culture conditions, or assay procedures can contribute to this problem.

  • Compound Solubility and Stability: this compound hydrochloride is soluble in DMSO and water.[2] However, improper dissolution or storage can lead to inconsistent concentrations. Ensure the compound is fully dissolved before preparing serial dilutions. If using a stock solution in DMSO, be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and receptor signaling. For aqueous solutions, check the pH, as it can influence the stability of the compound.

  • Storage of Stock Solutions: Once dissolved, it is recommended to store solutions of this compound at -80°C for up to one year to maintain stability.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

  • Cell Health and Passage Number: The expression levels of beta-adrenergic receptors can vary with cell health and passage number. Ensure you are using cells within a consistent and optimal passage range. Cells that are overgrown or stressed may exhibit altered receptor expression and signaling, leading to variable responses.

  • Assay Conditions: Inconsistencies in incubation times, temperature, and reagent concentrations can all contribute to variability. Standardize these parameters across all experiments.

Q2: The inhibitory effect of this compound seems to diminish over the course of our experiments. Why might this be happening?

A diminishing effect of this compound could indicate compound degradation or receptor desensitization.

  • Compound Stability in Media: While stock solutions may be stable, the compound might degrade in your experimental media over long incubation periods. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.

  • Receptor Regulation: Prolonged exposure to an antagonist can sometimes lead to an upregulation of receptor expression on the cell surface, which could counteract the inhibitory effect. Analyze receptor expression levels at different time points if this is a concern.

Q3: We are seeing inconsistent results in our in vivo studies. What factors should we consider?

In vivo experiments introduce a higher level of complexity. In addition to the factors mentioned above, consider the following:

  • Route of Administration and Formulation: The bioavailability of this compound can be significantly affected by the route of administration and the vehicle used. Ensure the compound is completely dissolved or uniformly suspended in the vehicle before administration.

  • Animal Handling and Stress: Stress can elevate endogenous catecholamine levels (epinephrine and norepinephrine), which are the natural ligands for beta-adrenergic receptors. This can lead to competition with this compound at the receptor and produce variable results. Proper acclimatization of the animals to the experimental procedures is crucial.

  • Metabolism and Pharmacokinetics: The metabolism and clearance of this compound can vary between species and even between individual animals. Consider conducting pharmacokinetic studies to understand the concentration-time profile of the compound in your animal model.

Quantitative Data Summary

For consistent experimental outcomes, proper handling and storage of this compound are paramount. The following tables summarize key quantitative information.

Table 1: Solubility of this compound Hydrochloride [1][2]

SolventSolubilityNotes
DMSO80 mg/mL (253.33 mM)Sonication is recommended for complete dissolution.
WaterSoluble

Table 2: Recommended Storage Conditions for this compound Hydrochloride [1][3]

FormTemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are outlines for key experiments involving beta-adrenergic receptor antagonists like this compound.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for beta-adrenergic receptors.

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the beta-adrenergic receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., ³H-CGP 12177).

    • Add increasing concentrations of unlabeled this compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

In Vivo Evaluation of Beta-Blockade

This protocol outlines a general procedure to assess the efficacy of this compound in a rodent model.

  • Animal Model: Use a suitable rodent model (e.g., conscious, freely moving rats instrumented for hemodynamic monitoring).

  • Compound Administration: Administer this compound via the desired route (e.g., intravenous, oral gavage) at various doses.

  • Isoproterenol Challenge: Isoproterenol is a non-selective beta-adrenergic agonist.

    • Before and after the administration of this compound, administer a dose of isoproterenol known to induce a tachycardic (increased heart rate) response.

  • Hemodynamic Monitoring: Continuously measure cardiovascular parameters such as heart rate and blood pressure.

  • Data Analysis:

    • Determine the baseline heart rate and the peak heart rate response to the isoproterenol challenge.

    • Calculate the percentage inhibition of the isoproterenol-induced tachycardia by this compound at each dose.

    • Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical beta-adrenergic receptor signaling pathway, which is inhibited by this compound.

Beta_Adrenergic_Signaling Ligand Adrenergic Ligand (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Ligand->BetaReceptor Activates DL071IT This compound DL071IT->BetaReceptor Inhibits G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting inconsistent experimental results with this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound Solubility Is the compound fully dissolved? CheckCompound->Solubility CheckProtocol Step 2: Review Experimental Protocol Parameters Are assay parameters consistent? CheckProtocol->Parameters CheckSystem Step 3: Evaluate Biological System Cells Are cells healthy and within passage limits? CheckSystem->Cells Storage Are stock solutions stored correctly? Solubility->Storage Yes ResolveCompound Action: Prepare fresh solutions Solubility->ResolveCompound No Storage->CheckProtocol Yes Storage->ResolveCompound No Controls Are controls behaving as expected? Parameters->Controls Yes ResolveProtocol Action: Standardize protocol Parameters->ResolveProtocol No Controls->CheckSystem Yes Controls->ResolveProtocol No Animals Are in vivo conditions standardized? Cells->Animals Yes (for in vitro) ResolveSystem Action: Culture new cells / review animal handling Cells->ResolveSystem No Animals->ResolveSystem No Success Consistent Results Animals->Success Yes (for in vivo) ResolveCompound->CheckCompound ResolveProtocol->CheckProtocol ResolveSystem->CheckSystem

Caption: A stepwise workflow for troubleshooting inconsistent experimental data.

References

how to prevent DL 071IT degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the small molecule DL071IT in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DL071IT.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent assay results or loss of compound activity. Degradation of DL071IT in stock or working solutions.Prepare fresh solutions: Whenever possible, prepare DL071IT solutions immediately before use. • Verify solvent compatibility: Ensure the chosen solvent is appropriate for DL071IT and does not promote degradation. Refer to the compound's documentation for recommended solvents. • Control pH: The pH of the solution can significantly impact the stability of small molecules. Use buffered solutions to maintain a stable pH within the optimal range for DL071IT.[1] • Minimize light exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as some compounds are light-sensitive.[1]
Precipitate forms in the solution. Poor solubility or compound crashing out of solution.Confirm solubility limits: Check the solubility of DL071IT in your chosen solvent. Do not exceed the maximum concentration. • Gentle warming: If appropriate for the compound's stability, gentle warming can help dissolve the compound. Always cool to room temperature before use. • Sonication: Use a sonicator to aid in dissolving the compound.
Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS). Degradation of DL071IT into byproducts.Perform forced degradation studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[2] • Optimize analytical methods: Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[1] • Review storage conditions: Ensure that stock solutions are stored at the correct temperature and protected from light and moisture to prevent the formation of degradants over time.
Variability between different aliquots of the same stock solution. Improper storage or handling of aliquots.Aliquot stock solutions: To avoid repeated freeze-thaw cycles, divide stock solutions into smaller, single-use aliquots.[1] • Use appropriate storage containers: Store aliquots in tightly sealed vials to prevent solvent evaporation and exposure to air and moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DL071IT?

A1: The choice of solvent is critical for the stability and solubility of DL071IT. While specific recommendations should be provided by the compound supplier, high-purity, anhydrous-grade solvents such as DMSO or ethanol are commonly used for creating stock solutions of small molecules. Always use a solvent that will not interfere with your downstream assays.

Q2: How should I store DL071IT solutions?

A2: Proper storage is essential to maintain the integrity of DL071IT.

  • Solid Compound: Store in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C), protected from light and moisture.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each experiment. If aqueous solutions are necessary, use a buffer to maintain a neutral pH and use the solution promptly.[1]

Q3: Can the pH of my experimental buffer affect DL071IT's stability?

A3: Yes, the pH of the solution can be a critical factor in the degradation of small molecules.[3] Many compounds undergo hydrolysis in acidic or basic conditions. It is important to determine the optimal pH range for DL071IT stability and use appropriate buffers in your experiments.

Q4: How can I assess the stability of DL071IT in my specific experimental conditions?

A4: To assess stability, you can perform a time-course experiment. Incubate DL071IT under your experimental conditions (e.g., in cell culture media at 37°C) and collect samples at different time points. Analyze these samples using a validated analytical method, such as HPLC or LC-MS, to quantify the amount of intact DL071IT remaining.

Q5: What are common degradation pathways for small molecules like DL071IT?

A5: Common degradation pathways for small molecules in solution include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.[2]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[4]

Experimental Protocols

Protocol 1: Preparation and Storage of DL071IT Stock Solutions

Objective: To prepare a stable, concentrated stock solution of DL071IT.

Materials:

  • DL071IT (solid)

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Allow the solid DL071IT vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of DL071IT using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of the recommended solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the DL071IT is completely dissolved. Gentle warming or sonication may be used if necessary, provided it does not affect the compound's stability.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.[1]

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).[1]

Protocol 2: Forced Degradation Study of DL071IT

Objective: To identify potential degradation products and pathways for DL071IT.

Materials:

  • DL071IT stock solution

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidative degradation)

  • HPLC or LC-MS system with a suitable column

Procedure:

  • Acid Hydrolysis: Mix the DL071IT stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.[2]

  • Base Hydrolysis: Mix the DL071IT stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for various time points. Neutralize the solution before analysis.[2]

  • Oxidative Degradation: Mix the DL071IT stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.[2]

  • Thermal Degradation: Expose the solid DL071IT to dry heat (e.g., 105°C) for a specified period.[2]

  • Photodegradation: Expose a solution of DL071IT to a UV light source for a specified period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.

Visualizations

cluster_storage Storage and Handling Workflow cluster_experiment Experimental Use start Receive Solid DL071IT equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw prepare Prepare Fresh Working Solution thaw->prepare use Use in Experiment prepare->use discard Discard Unused Portion use->discard

Caption: Workflow for proper storage and handling of DL071IT.

cluster_pathways Potential Degradation Pathways DL071IT DL071IT (Intact) hydrolysis Hydrolysis Product(s) DL071IT->hydrolysis H₂O (Acid/Base) oxidation Oxidation Product(s) DL071IT->oxidation O₂ (Light/Heat/Metal Ions) photodegradation Photodegradation Product(s) DL071IT->photodegradation UV Light

Caption: Common degradation pathways for small molecules.

cluster_troubleshooting Troubleshooting Flow start Inconsistent Results Observed check_solution Prepare Fresh Solution? start->check_solution check_storage Check Storage Conditions (Temp, Light, Freeze-Thaw) check_solution->check_storage No analyze_purity Analyze Purity (HPLC/LC-MS) check_solution->analyze_purity Yes check_ph Verify pH of Medium/Buffer check_storage->check_ph check_solubility Confirm Solubility check_ph->check_solubility check_solubility->analyze_purity resolve Issue Resolved analyze_purity->resolve

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Addressing Off-Target Effects of DL 071IT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the experimental compound DL 071IT.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are unintended interactions of an experimental compound, such as this compound, with cellular components other than its intended therapeutic target. These interactions are a significant concern as they can lead to:

  • Toxicity: Unintended molecular interactions can disrupt normal cellular functions, potentially causing cytotoxicity or other adverse effects in experimental models.[1]

  • Reduced Therapeutic Efficacy: In a therapeutic context, off-target binding can cause dose-limiting toxicities, which may prevent the administration of a concentration of this compound that is effective for its intended purpose.[1]

Q2: How can I proactively minimize the potential for off-target effects in my experiments with this compound?

Minimizing off-target effects begins with careful experimental design and compound selection. Consider the following strategies:

  • Compound Specificity: If possible, select compounds with known high specificity for the target of interest. Utilize computational tools to predict potential off-target binding based on the chemical structure of this compound.[2]

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Using the minimal effective concentration reduces the likelihood of engaging lower-affinity off-target molecules.[1]

  • Control Experiments: Employ structurally similar but inactive control compounds to differentiate on-target from off-target effects. Additionally, use secondary assays with different technologies to validate primary findings.[1]

Q3: What are the standard methods for detecting and characterizing the off-target effects of this compound?

Several methods can be employed to identify and characterize off-target interactions of this compound. The choice of method will depend on the nature of the compound and the experimental system.

  • In Silico Approaches: Computational methods, such as molecular docking, can predict potential binding to off-target proteins based on structural similarities.[1][3]

  • In Vitro Profiling:

    • Kinase Panels: For compounds like this compound that may target kinases, screening against a broad panel of kinases is a standard method to identify unintended inhibitory activity.[1]

    • Receptor Binding Assays: Assess the binding of this compound to a wide range of receptors, ion channels, and transporters.[1]

  • Cell-Based Assays:

    • Phenotypic Screening: High-content screening and other phenotypic assays can reveal unexpected cellular effects that may indicate off-target activity.[2]

    • Omics Approaches: Genomics, proteomics, and transcriptomics can provide a global view of cellular changes induced by this compound, helping to identify affected pathways.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the direct binding partners of this compound within the proteome.[4]

Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype in my cell-based assays with this compound.

  • Question: Could this be an off-target effect?

  • Answer: An unexpected phenotype, especially at higher concentrations, may suggest an off-target effect. A dose-response curve can help determine if the phenotype occurs at concentrations significantly higher than those required for on-target activity.[1]

Troubleshooting Steps:

  • Perform a detailed dose-response analysis: Compare the concentration range for the on-target effect with that of the unexpected phenotype.

  • Use a negative control: A structurally similar but inactive analog of this compound can help determine if the observed phenotype is due to the specific chemical structure.

  • Employ an orthogonal approach: Use a different method to inhibit the intended target (e.g., siRNA, CRISPR/Cas9) and see if the unexpected phenotype is recapitulated. If not, it is likely an off-target effect of this compound.

Issue 2: this compound is showing toxicity in my cell cultures at concentrations where I expect it to be specific.

  • Question: How can I determine if this toxicity is an off-target effect?

  • Answer: Quantify the toxicity and compare it to the on-target activity.

Troubleshooting Steps:

  • Quantify Cell Health: Use assays for cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., caspase activity, TUNEL staining) to measure the extent of toxicity.[1]

  • Compare EC50/IC50 Values: Determine the effective concentration (EC50) or inhibitory concentration (IC50) for both the on-target activity and the cytotoxic effect. A large difference between these values suggests the toxicity may be an off-target effect.

  • Rescue Experiment: If possible, overexpress the intended target to see if it mitigates the toxic effects. If the toxicity persists, it is likely due to off-target interactions.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound

Concentration (µM)On-Target Activity (% of Max)Cell Viability (%)Unexpected Phenotype (Fold Change)
0.0151001.0
0.152981.2
195952.5
10100658.0
1001002015.0

Table 2: Illustrative Kinase Profiling of this compound (1 µM)

Kinase TargetInhibition (%)
On-Target Kinase X 92
Off-Target Kinase A68
Off-Target Kinase B45
Off-Target Kinase C12

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.001 µM to 100 µM). Add the different concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a time period relevant to the target's activity.

  • Assay: Perform an assay to measure the on-target activity (e.g., a reporter gene assay, a phosphorylation-specific ELISA, or a functional assay).

  • Data Analysis: Plot the on-target activity against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Treatment: Treat cells with varying concentrations of this compound as described in Protocol 1.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Validation Dose-Response Dose-Response Curve (On-Target Activity) Kinase_Profiling Kinase Panel Screen Dose-Response->Kinase_Profiling Unexpected Phenotype Cell_Viability Cell Viability Assay (Toxicity) Proteomics Chemical Proteomics Cell_Viability->Proteomics High Toxicity Negative_Control Inactive Analog Control Kinase_Profiling->Negative_Control Orthogonal_Approach Orthogonal Target Inhibition (e.g., siRNA) Proteomics->Orthogonal_Approach Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Orthogonal_Approach

Caption: Workflow for investigating off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway DL071IT_On This compound TargetX Target X DL071IT_On->TargetX Inhibits Downstream_On Downstream Signaling TargetX->Downstream_On Therapeutic_Effect Therapeutic Effect Downstream_On->Therapeutic_Effect DL071IT_Off This compound OffTargetY Off-Target Y DL071IT_Off->OffTargetY Inhibits Downstream_Off Unintended Signaling OffTargetY->Downstream_Off Side_Effect Side Effect / Toxicity Downstream_Off->Side_Effect

Caption: On-target vs. potential off-target signaling pathways of this compound.

troubleshooting_logic Start Unexpected Experimental Result with this compound Dose_Dependent Is the effect dose-dependent? Start->Dose_Dependent High_Concentration Occurs at high concentrations? Dose_Dependent->High_Concentration Yes Inconclusive Inconclusive, check experimental setup Dose_Dependent->Inconclusive No Off_Target_Suspected High likelihood of Off-Target Effect High_Concentration->Off_Target_Suspected Yes On_Target_Possible Potentially an on-target effect, but requires further validation High_Concentration->On_Target_Possible No

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of DL-071IT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing frequently asked questions concerning the improvement of oral bioavailability for DL-071IT (Afurolol Hydrochloride).

Disclaimer: Specific physicochemical properties of DL-071IT, such as its aqueous solubility and intestinal permeability, are not extensively reported in publicly available literature. Based on the characteristics of similar beta-blocker medications, this guide operates under the working hypothesis that DL-071IT is a Biopharmaceutics Classification System (BCS) Class III compound, exhibiting high solubility and low permeability.

Troubleshooting Guide

This guide addresses common experimental challenges in a question-and-answer format to assist in overcoming obstacles related to the oral delivery of DL-071IT.

Problem/Observation Potential Cause Suggested Solution
Low in vivo exposure (low Cmax and AUC) despite complete dissolution of the formulation. Poor intestinal permeability of DL-071IT.- Incorporate permeation enhancers into the formulation. Common examples include medium-chain fatty acids (e.g., sodium caprate), surfactants (e.g., polysorbates, Cremophor® EL), and cyclodextrins. - Co-administration with a P-glycoprotein (P-gp) efflux pump inhibitor, if efflux is identified as a barrier.
High variability in pharmacokinetic data between subjects. - Inconsistent absorption window. - Food effects influencing gastrointestinal transit and absorption.- Develop a gastro-retentive drug delivery system to prolong residence time in the upper gastrointestinal tract. - Conduct food-effect studies to understand the impact of fed vs. fasted states on absorption.
In vitro permeation assay (e.g., Caco-2) shows low apparent permeability (Papp). Inherent low transcellular and/or paracellular permeability of DL-071IT.- Screen a panel of permeation enhancers at various concentrations in your in vitro model to identify the most effective agent. - Investigate different formulation strategies, such as self-emulsifying drug delivery systems (SEDDS), to improve transport across the cell monolayer.
Precipitation of DL-071IT in the gastrointestinal tract upon dilution of a liquid formulation. The formulation is unable to maintain the drug in a solubilized state in the gastrointestinal fluids.- For lipid-based formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion or nanoemulsion upon dilution. - Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC, PVP) into the formulation.

Frequently Asked Questions (FAQs)

1. What is the hypothesized Biopharmaceutics Classification System (BCS) class of DL-071IT and why is it important?

Based on the properties of similar beta-blocker drugs like atenolol, DL-071IT is hypothesized to be a BCS Class III compound, meaning it has high solubility but low permeability. This classification is critical because it directs formulation development efforts towards overcoming the primary barrier to oral bioavailability, which is its poor absorption across the intestinal epithelium.

2. What are the primary strategies for improving the oral bioavailability of a BCS Class III drug like DL-071IT?

The main approaches focus on transiently increasing the permeability of the intestinal membrane. These strategies include:

  • Permeation Enhancers: These excipients reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug and present it to the intestinal wall in a solubilized state, potentially enhancing absorption through various mechanisms.

  • Nanotechnology: Encapsulating DL-071IT in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells.

3. How can I select the most appropriate permeation enhancer for my DL-071IT formulation?

The selection of a permeation enhancer should be based on a systematic screening process. An in vitro model, such as Caco-2 cell monolayers, can be used to evaluate the effectiveness and potential toxicity of a range of enhancers. Key parameters to assess are the enhancement ratio of the apparent permeability (Papp) and the maintenance of cell monolayer integrity (measured by transepithelial electrical resistance or TEER).

4. What are the key formulation components of a Self-Emulsifying Drug Delivery System (SEDDS) for DL-071IT?

A typical SEDDS formulation for a hydrophilic drug like DL-071IT would consist of:

  • An oily phase: To form the core of the emulsion droplets.

  • A surfactant: To reduce the interfacial tension and facilitate emulsification.

  • A co-surfactant/co-solvent: To improve the solubilization of the drug and the spontaneity of emulsification.

The ratio of these components is critical for forming a stable and effective delivery system.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for DL-071IT

Objective: To formulate a liquid SEDDS to improve the oral bioavailability of DL-071IT.

Materials:

  • DL-071IT

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath

Method:

  • Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is formed. Gentle heating in a water bath (not exceeding 40°C) may be applied if necessary to aid mixing.

  • Add the pre-weighed DL-071IT to the mixture and vortex until the drug is completely dissolved.

  • To evaluate the self-emulsification properties, add 1 mL of the formulation dropwise to 250 mL of distilled water in a glass beaker with gentle agitation.

  • Observe the formation of the emulsion and characterize the droplet size and polydispersity index using a suitable particle size analyzer.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the oral bioavailability of a novel DL-071IT formulation compared to a control solution.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • DL-071IT control solution (e.g., in water or saline)

  • DL-071IT test formulation (e.g., SEDDS)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for DL-071IT quantification in plasma (e.g., LC-MS/MS)

Method:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into two groups: a control group and a test formulation group.

  • Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of DL-071IT in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups and determine the relative bioavailability of the test formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Permeability cluster_invivo In Vivo Evaluation formulation Formulate DL-071IT (e.g., SEDDS) characterization In Vitro Characterization (Droplet Size, Dissolution) formulation->characterization caco2 Caco-2 Permeability Assay characterization->caco2 Optimized Formulation pk_study Pharmacokinetic Study (Rat Model) caco2->pk_study Promising Formulation data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating an oral formulation of DL-071IT.

troubleshooting_logic start Low Oral Bioavailability of DL-071IT Observed dissolution_check Is Dissolution Rate-Limiting? start->dissolution_check permeability_issue Low Permeability is Likely the Cause dissolution_check->permeability_issue No solubility_issue Improve Solubility/ Dissolution Rate dissolution_check->solubility_issue Yes permeation_enhancers Incorporate Permeation Enhancers permeability_issue->permeation_enhancers lipid_systems Formulate as Lipid-Based System (SEDDS) permeability_issue->lipid_systems particle_size Particle Size Reduction solubility_issue->particle_size solid_dispersion Create Solid Dispersion solubility_issue->solid_dispersion

Caption: Troubleshooting logic for addressing low oral bioavailability of DL-071IT.

Technical Support Center: Refining Experimental Design for EGFR Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "DL 071IT studies" did not yield results related to a scientific field of study. The term "this compound" appears to correspond to a product model number for a laptop. Therefore, this technical support center has been created using the EGFR (Epidermal Growth Factor Receptor) signaling pathway as a representative topic relevant to researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experiments involving the EGFR signaling pathway.

Troubleshooting Guides

This section addresses specific problems that may arise during your experimental workflow.

Issue 1: Inconsistent Phospho-EGFR Levels in Western Blots

Potential Cause Recommended Solution
Suboptimal Serum Starvation Ensure cells are serum-starved for a sufficient period (typically 12-18 hours) to reduce basal EGFR activation. Validate starvation by running a non-stimulated control.
Phosphatase Activity Immediately place cells on ice after stimulation and lyse with a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
Ligand Concentration/Activity Confirm the concentration and bioactivity of your EGF ligand. Use a fresh aliquot if necessary and perform a dose-response curve to determine the optimal concentration.
Inconsistent Incubation Times Use a precise timer for ligand stimulation across all samples. Stagger the addition of lysis buffer to maintain consistent timing.
Protein Degradation Add protease inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the protein extraction process.

Issue 2: High Background Signal in Immunofluorescence Staining

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., to 1-2 hours at room temperature) and/or the concentration of the blocking agent (e.g., 5-10% BSA or normal goat serum).
Primary Antibody Concentration Too High Perform an antibody titration experiment to determine the optimal dilution that provides a strong signal without high background.
Inadequate Washing Steps Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a gentle wash buffer like PBS-T (PBS with 0.1% Tween-20).
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific to the species of the primary antibody. Use pre-adsorbed secondary antibodies to minimize off-target binding.
Autofluorescence Treat samples with a quenching agent like Sodium Borohydride or use a commercial autofluorescence quenching kit.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my EGFR inhibitor is working?

A1: To confirm the efficacy of an EGFR inhibitor, you should perform a Western blot to assess the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK). A successful inhibition will show a significant decrease in the phosphorylated forms of these proteins in treated cells compared to untreated, ligand-stimulated cells. A cell viability assay (e.g., MTT or CellTiter-Glo) can also be used to demonstrate the inhibitor's effect on cell proliferation.

Q2: What are the critical controls to include in an EGFR signaling experiment?

A2: The following controls are essential:

  • Untreated Control: Cells that have not been treated with any ligand or inhibitor to establish a baseline.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the inhibitor to control for any effects of the vehicle itself.

  • Ligand-Stimulated Control: Cells treated with the activating ligand (e.g., EGF) to show the induction of the pathway.

  • Inhibitor + Ligand Control: Cells pre-treated with the inhibitor and then stimulated with the ligand to demonstrate the inhibitor's effect.

  • Positive and Negative Protein Controls: For Western blots, use a cell lysate known to express high levels of the target protein as a positive control and a lysate from a cell line that does not express the protein as a negative control.

Experimental Protocols

Protocol: Western Blot for Phospho-EGFR (p-EGFR)

  • Cell Culture and Treatment: Plate cells (e.g., A549, HeLa) and grow to 70-80% confluency. Serum starve the cells for 12-18 hours. Pre-treat with your EGFR inhibitor or vehicle for the desired time, then stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein like GAPDH or β-actin.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Akt->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-EGFR) F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Technical Support Center: Synthesis of DL-071IT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and experimental protocols are based on the synthesis of structurally related phenothiazine and piperazine derivatives due to a lack of specific literature on the synthesis of DL-071IT hydrochloride. These recommendations should be adapted and optimized by researchers based on their experimental observations.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges that researchers may encounter during the synthesis of DL-071IT hydrochloride, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a very low yield for the final product. What are the potential causes and how can I improve it?

A1: Low yields in multi-step syntheses, particularly those involving phenothiazine and piperazine moieties, can arise from several factors. Here are some common culprits and troubleshooting steps:

  • Incomplete reaction: The coupling reaction between the phenothiazine intermediate and the piperazine side-chain may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider increasing the reaction time or temperature. Ensure all reagents are of high purity and are added in the correct stoichiometry.

  • Side reactions: The reactive nature of the phenothiazine ring can lead to undesired side products.

    • Solution: Optimize the reaction conditions. This may involve using a lower temperature, changing the solvent, or using a more selective catalyst.

  • Product loss during workup and purification: The hydrochloride salt may have some solubility in the organic solvent used for extraction, or product may be lost during chromatography.

    • Solution: Minimize the number of extraction and purification steps. Ensure the aqueous phase is fully saturated with salt if performing an extraction. For column chromatography, carefully select the eluent system to ensure good separation and recovery.

Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

A2: Impurities can stem from starting materials, side reactions, or degradation.

  • Starting material impurities: Ensure the purity of your starting materials (phenothiazine and the piperazine derivative) using techniques like NMR or melting point analysis.

  • Side products: As mentioned above, side reactions are a common source of impurities.[1] Re-evaluate your reaction conditions to minimize their formation.

  • Purification technique: A single purification method may not be sufficient.

    • Solution: Consider sequential purification steps. For example, after initial extraction and washing, perform column chromatography followed by recrystallization of the hydrochloride salt.

Q3: I am having difficulty with the final hydrochloride salt formation and isolation. What should I do?

A3: The formation and precipitation of the hydrochloride salt can be tricky.

  • Solvent choice: The choice of solvent is critical for effective precipitation.

    • Solution: Typically, the free base is dissolved in a dry, non-polar solvent like diethyl ether or dichloromethane, and then a solution of HCl in a suitable solvent (e.g., ether, isopropanol) is added dropwise.[1] If precipitation is slow, try cooling the mixture in an ice bath.

  • Product is an oil: The hydrochloride salt may initially form as an oil instead of a solid.

    • Solution: Try triturating the oil with a fresh portion of a non-polar solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.

Hypothetical Experimental Protocol

This protocol is a suggested pathway for the synthesis of DL-071IT hydrochloride, based on general methods for similar compounds.

Step 1: Synthesis of the Phenothiazine Intermediate

A common route to introduce the propyl linker to phenothiazine is via N-alkylation.

  • To a solution of phenothiazine in a suitable solvent (e.g., DMF or acetone), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0°C.

  • Allow the mixture to stir for 30 minutes.

  • Add 1-bromo-3-chloropropane dropwise and let the reaction warm to room temperature.

  • Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 10-(3-chloropropyl)-10H-phenothiazine by column chromatography.

Step 2: Synthesis of the Piperazine Carboxylate Intermediate

  • React piperazine with an appropriate chloroformate, such as 2-(dimethylamino)ethyl chloroformate, in the presence of a base like triethylamine in a solvent like dichloromethane.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the piperazine intermediate.

Step 3: Coupling and Hydrochloride Salt Formation

  • Combine the 10-(3-chloropropyl)-10H-phenothiazine and the piperazine carboxylate intermediate in a high-boiling point solvent like acetonitrile or DMF.

  • Add a base (e.g., K₂CO₃) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide.

  • Reflux the mixture and monitor by TLC.

  • Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product (the free base of DL-071IT) by column chromatography.

  • Dissolve the purified free base in a minimal amount of a dry solvent (e.g., diethyl ether) and add a solution of HCl in ether or isopropanol dropwise with stirring.

  • Collect the precipitated DL-071IT hydrochloride by filtration, wash with cold ether, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for a Two-Step Synthesis

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1Phenothiazine, 1-bromo-3-chloropropaneDMFNaH0 to RT4-670-85
2Step 1 product, Piperazine intermediateAcetonitrileK₂CO₃Reflux12-2450-70

Note: The yield ranges are estimates based on similar reactions reported in the literature and should be optimized for the specific synthesis of DL-071IT hydrochloride.

Visualizations

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent purity Incomplete->Optimize_Conditions Check_Workup Review Workup & Purification Steps Complete->Check_Workup Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Product_Loss Potential Product Loss Check_Workup->Product_Loss Inefficient Side_Reactions Check for Side Reactions (NMR/MS) Check_Workup->Side_Reactions Efficient Optimize_Purification Optimize Purification: - Adjust extraction pH - Use alternative chromatography - Recrystallize Product_Loss->Optimize_Purification Optimize_Purification->Improved_Yield Side_Products_Present Side Products Identified Side_Reactions->Side_Products_Present Yes Side_Reactions->Improved_Yield No Modify_Reaction Modify Reaction Conditions: - Lower temperature - Change solvent - Use protective groups Side_Products_Present->Modify_Reaction Modify_Reaction->Improved_Yield

Caption: A flowchart for troubleshooting low product yield.

Hypothetical Synthetic Pathway for DL-071IT Hydrochloride

Synthesis_Pathway Phenothiazine Phenothiazine Intermediate1 10-(3-chloropropyl)-10H-phenothiazine Phenothiazine->Intermediate1 N-alkylation Free_Base DL-071IT (Free Base) Intermediate1->Free_Base Coupling Piperazine Piperazine Intermediate Piperazine->Free_Base Final_Product DL-071IT Hydrochloride Free_Base->Final_Product HCl Salt Formation

References

Validation & Comparative

Comparative Analysis of DL 071IT and Propranolol in Cardiac Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research data for DL 071IT compared to the extensively studied beta-blocker, propranolol. While propranolol has been the subject of numerous investigations, defining its pharmacological profile in various cardiac models, information on this compound is sparse, limiting a direct and detailed comparison. This guide summarizes the available data for both compounds and outlines standard experimental protocols for assessing cardiac effects, providing a framework for understanding their potential similarities and differences.

Overview of this compound

This compound, chemically known as 7-(2-hydroxy-3-tert-butylaminopropoxy)phthalide, is described in limited literature as a potent, non-selective beta-adrenergic receptor antagonist.[1][2][3] A 1979 study characterized it as possessing intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity.[1] This study, which compared this compound to oxprenolol in human volunteers, reported that this compound was 5.0 to 13.5 times more potent than oxprenolol and exhibited a longer duration of action.[1] The study noted that while both drugs reduced exercise-induced heart rate and systolic blood pressure, only this compound caused a significant reduction in resting heart rate.[1]

Propranolol: A Well-Characterized Beta-Blocker

Propranolol is a non-selective beta-adrenergic receptor antagonist that has been extensively studied and is widely used clinically.[1][2][3][4][5] It competitively blocks the effects of catecholamines (epinephrine and norepinephrine) at both β1 and β2-adrenergic receptors.[1][2][3][4][5]

Mechanism of Action

The cardiac effects of propranolol are primarily mediated through the blockade of β1-adrenergic receptors in the heart. This antagonism leads to a reduction in the activity of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The downstream effects include:

  • Negative Chronotropy: A decrease in the heart rate by reducing the rate of depolarization in the sinoatrial (SA) node.

  • Negative Inotropy: A reduction in the force of myocardial contraction.

  • Negative Dromotropy: A slowing of atrioventricular (AV) conduction.

By blocking β2-adrenergic receptors, propranolol can also cause vasoconstriction in some vascular beds.

dot

cluster_Propranolol Propranolol Signaling Pathway Propranolol Propranolol Beta1_Receptor β1-Adrenergic Receptor Propranolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Heart_Rate ↓ Heart Rate PKA->Heart_Rate Affects SA node Calcium_Influx ↓ Ca2+ Influx Calcium_Channels->Calcium_Influx Contractility ↓ Myocardial Contractility Calcium_Influx->Contractility

Caption: Propranolol's mechanism of action in cardiac myocytes.

Comparative Data Summary

Due to the lack of quantitative data for this compound, a direct tabular comparison with propranolol is not possible. The following table summarizes the known qualitative characteristics.

FeatureThis compoundPropranolol
Receptor Selectivity Non-selective β-blockerNon-selective β-blocker
Intrinsic Sympathomimetic Activity (ISA) PresentAbsent
Membrane Stabilizing Activity (MSA) WeakPresent (at high concentrations)
Potency (vs. Oxprenolol) 5.0 - 13.5x more potentData not directly comparable
Duration of Action Longer than oxprenololDose-dependent

Experimental Protocols

To facilitate future comparative studies, this section outlines standard experimental protocols used to characterize the cardiac effects of beta-blockers like propranolol. These methodologies could be applied to this compound to generate the necessary data for a comprehensive comparison.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either β1 (e.g., human heart) or β2 (e.g., human lung) adrenergic receptors.

  • Competition Binding: Incubate the membrane preparations with a fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177 for β1 or [³H]-ICI 118,551 for β2) and increasing concentrations of the unlabeled test compound (propranolol or this compound).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

dot

cluster_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor- Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound/ Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for radioligand binding assays.

In Vitro Myocardial Contractility Studies

Objective: To assess the effect of the test compound on the force of contraction of isolated cardiac muscle.

Methodology:

  • Tissue Preparation: Isolate papillary muscles or ventricular trabeculae from an animal model (e.g., rat, guinea pig). Mount the muscle in an organ bath containing oxygenated physiological salt solution at a constant temperature.

  • Stimulation: Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).

  • Force Measurement: Record the isometric or isotonic contractile force using a force transducer.

  • Drug Application: After a stabilization period, add cumulative concentrations of the test compound to the organ bath.

  • Data Analysis: Measure the change in contractile force at each concentration and construct a concentration-response curve to determine the EC50.

In Vivo Electrophysiology Studies

Objective: To evaluate the effects of the test compound on cardiac electrical activity in a living animal.

Methodology:

  • Animal Preparation: Anesthetize the animal model (e.g., mouse, rabbit) and insert a catheter with multiple electrodes into the heart via a major vein (e.g., jugular vein).

  • Baseline Recordings: Record baseline intracardiac electrograms, including sinus cycle length, PR interval, QRS duration, and QT interval.

  • Programmed Electrical Stimulation: Perform programmed electrical stimulation to assess parameters such as sinoatrial node recovery time (SNRT), atrioventricular (AV) nodal effective refractory period (AVNERP), and ventricular effective refractory period (VERP).

  • Drug Administration: Administer the test compound intravenously.

  • Post-Drug Recordings: Repeat the electrophysiological measurements and programmed stimulation protocols to determine the effects of the compound.

Conclusion

While this compound was identified as a potent non-selective beta-blocker with ISA in early research, the lack of subsequent published data makes a direct, evidence-based comparison with propranolol challenging for the scientific community. Propranolol's well-documented pharmacological profile in various cardiac models serves as a benchmark for the evaluation of other beta-adrenergic antagonists. To enable a meaningful comparison, further research on this compound is necessary, employing standard preclinical experimental protocols as outlined in this guide. Such studies would provide the quantitative data required to fully understand its cardiac effects and potential therapeutic applications.

References

A Comparative Efficacy Analysis of DL-071IT and Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two beta-adrenoceptor antagonists: DL-071IT (also known as Afurolol) and the well-established drug, atenolol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed look at the available experimental data to inform future research and development endeavors.

Executive Summary

DL-071IT emerges as a potent, non-selective beta-adrenoceptor antagonist with additional alpha-blocking properties and intrinsic sympathomimetic activity (ISA). In contrast, atenolol is a well-characterized cardioselective beta-1 blocker, devoid of ISA. While clinical data for atenolol is extensive, demonstrating its efficacy in treating hypertension and angina, data for DL-071IT is limited to preclinical studies. This guide synthesizes the available preclinical and clinical data to draw a comparative profile of these two compounds, highlighting their distinct pharmacological characteristics and potential therapeutic implications. Due to the absence of head-to-head clinical trials, this comparison relies on individual study data for each compound.

Pharmacological Profile

FeatureDL-071IT (Afurolol)Atenolol
Drug Class Non-selective beta-adrenoceptor antagonist with alpha-blocking activitySelective beta-1 adrenoceptor antagonist
Mechanism of Action Blocks beta-1, beta-2, and alpha-1 adrenergic receptorsSelectively blocks beta-1 adrenergic receptors in the heart and vascular smooth muscle
Intrinsic Sympathomimetic Activity (ISA) PresentAbsent[1]
Primary Therapeutic Use (Established/Investigational) Investigational for cardiovascular conditionsHypertension, Angina Pectoris, Acute Myocardial Infarction[2]

Comparative Efficacy Data

Preclinical Data

Quantitative preclinical data for DL-071IT is sparse but informative. A key study in anesthetized dogs provides insights into its hemodynamic effects. For atenolol, a wealth of preclinical data exists, corroborating its clinical effects.

Table 1: Hemodynamic Effects of DL-071IT (Arotinolol) in Anesthetized Dogs [1]

Dose RangeMean Blood PressureHeart RateCardiac OutputTotal Peripheral Resistance (TPR)
1 µg/kg - 3 mg/kgDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent increase (1 µg/kg - 0.3 mg/kg), less increase at 1 and 3 mg/kg

Table 2: Preclinical Effects of Atenolol on the Cardiovascular System [1]

Animal ModelDoseEffect on Heart RateEffect on Myocardial Contractile ForceEffect on Blood Pressure
Dogs100 µg/kgInhibition of isoproterenol-induced tachycardiaInhibition of isoproterenol-induced increase-
DogsDose-dependentDecreaseDecreaseDecrease in left ventricular pressure
Clinical Data

Extensive clinical trial data is available for atenolol, establishing its efficacy in managing cardiovascular diseases. No published clinical trial data for DL-071IT could be identified for this comparison.

Table 3: Efficacy of Atenolol in Human Hypertension (Representative Data)

Study PopulationAtenolol DoseChange in Systolic Blood PressureChange in Diastolic Blood PressureChange in Heart Rate
Hypertensive Patients100 mg once dailySignificant reductionSignificant reductionSignificant reduction
Hypertensive Patients50-100 mg/dayReductionReductionReduction

Experimental Protocols

Preclinical Hemodynamic Study of DL-071IT (Arotinolol) in Anesthetized Dogs[1]
  • Animal Model: Anesthetized dogs.

  • Drug Administration: Intravenous administration of arotinolol in a dose range of 1 µg/kg to 3 mg/kg.

  • Hemodynamic Measurements:

    • Mean Blood Pressure, Heart Rate, and Cardiac Output: Measured to assess the primary cardiovascular effects.

    • Maximum Rate of Left Ventricular Pressure Rise (dp/dt): A measure of myocardial contractility.

    • Coronary Blood Flow: To determine the effect on myocardial oxygen supply.

    • Total Peripheral Resistance (TPR): Calculated to understand the drug's effect on the vasculature.

  • Receptor Affinity Studies: In vitro radioactive ligand binding assays were performed to determine the affinity of arotinolol for beta-1, beta-2, and alpha-1 adrenoceptors.

Preclinical Cardiovascular Study of Atenolol in Rats and Dogs[1]
  • Animal Models: Rats and dogs.

  • Experimental Conditions:

    • Rats: Pretreated with reserpine (5 mg/kg) to deplete catecholamine stores, allowing for the assessment of intrinsic sympathomimetic activity.

    • Dogs: Anesthetized to study hemodynamic responses.

  • Drug Administration:

    • Atenolol: Administered at doses ranging from 10 µg/kg to 3 mg/kg in rats and at 100 µg/kg and 0.5 mg/kg in dogs.

    • Isoproterenol: Used as a beta-agonist to challenge the beta-blocking effects of atenolol.

  • Cardiovascular Measurements:

    • Heart Rate and Myocardial Contractile Force: To assess beta-blockade.

    • Hemodynamic Responses to Ouabain and CaCl2: To evaluate specificity of action.

    • Left Ventricular Pressure and dp/dt: To measure cardiac performance.

    • Coronary Venous Outflow and Myocardial Oxygen Consumption: To assess effects on myocardial metabolism.

Mechanism of Action and Signaling Pathways

DL-071IT (Afurolol)

DL-071IT is a non-selective beta-adrenoceptor antagonist, meaning it blocks both beta-1 and beta-2 receptors. Additionally, it exhibits alpha-1 adrenoceptor blocking activity, which contributes to its vasodilatory effects. Its intrinsic sympathomimetic activity (ISA) indicates that it can partially activate beta-receptors, which may mitigate some of the negative effects of beta-blockade, such as bradycardia.

DL_071IT_Mechanism cluster_receptor Adrenergic Receptors cluster_effects Physiological Effects Beta-1 Beta-1 Heart_Rate Decreased Heart Rate Beta-1->Heart_Rate Contractility Decreased Contractility Beta-1->Contractility Beta-2 Beta-2 Alpha-1 Alpha-1 Vasodilation Vasodilation Alpha-1->Vasodilation DL_071IT DL_071IT DL_071IT->Beta-1 Antagonist + Partial Agonist (ISA) DL_071IT->Beta-2 Antagonist DL_071IT->Alpha-1 Antagonist

Mechanism of Action of DL-071IT
Atenolol

Atenolol is a selective beta-1 adrenoceptor antagonist. Its primary site of action is the heart, where it blocks the effects of catecholamines (like adrenaline) on beta-1 receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. It does not possess intrinsic sympathomimetic activity.

Atenolol_Mechanism cluster_receptor Adrenergic Receptors cluster_effects Physiological Effects Beta-1 Beta-1 Heart_Rate Decreased Heart Rate Beta-1->Heart_Rate Contractility Decreased Contractility Beta-1->Contractility Blood_Pressure Decreased Blood Pressure Beta-1->Blood_Pressure Beta-2 Beta-2 Atenolol Atenolol Atenolol->Beta-1 Selective Antagonist

Mechanism of Action of Atenolol

Discussion and Future Directions

The available data indicates that DL-071IT is a potent beta-blocker with a broader spectrum of activity than atenolol, owing to its non-selective beta-blockade, alpha-blocking properties, and intrinsic sympathomimetic activity. The preclinical findings of dose-dependent reductions in blood pressure, heart rate, and cardiac output suggest its potential as an antihypertensive agent. The presence of ISA might offer a more favorable side-effect profile in certain patient populations by preventing excessive bradycardia.

Atenolol's efficacy and safety are well-established through extensive clinical use. Its cardioselectivity makes it a preferred choice in patients with respiratory conditions where non-selective beta-blockers are contraindicated.

The primary limitation in this comparative analysis is the lack of clinical data for DL-071IT. To ascertain the therapeutic potential of DL-071IT, further investigation through well-designed clinical trials is imperative. Head-to-head comparative studies with established beta-blockers like atenolol would be crucial to determine its relative efficacy, safety, and potential clinical advantages. Future research should focus on elucidating the clinical implications of its unique pharmacological profile, particularly the combined alpha- and beta-blockade and the intrinsic sympathomimetic activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of cardiovascular drugs like DL-071IT and atenolol.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Receptor Binding Assays (Alpha and Beta Adrenoceptors) Start->In_Vitro_Studies Animal_Model_Selection Animal Model Selection (e.g., Rats, Dogs) In_Vitro_Studies->Animal_Model_Selection Anesthesia_and_Instrumentation Anesthesia and Surgical Instrumentation (Catheter Placement for Hemodynamic Monitoring) Animal_Model_Selection->Anesthesia_and_Instrumentation Drug_Administration Dose-Response Studies (Intravenous Administration) Anesthesia_and_Instrumentation->Drug_Administration Data_Acquisition Continuous Hemodynamic Monitoring (BP, HR, CO, ECG) Drug_Administration->Data_Acquisition Data_Analysis Statistical Analysis of Hemodynamic Parameters Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Preclinical Cardiovascular Drug Evaluation Workflow

References

Statistical Validation of DL 071IT: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic properties of DL 071IT (Afurolol), a non-selective beta-adrenergic receptor blocker, with other relevant beta-blockers. The data presented is based on available scientific literature, offering a statistical validation of its experimental results.

Executive Summary

This compound, also known as Afurolol, is a potent, non-selective beta-adrenergic receptor antagonist. A distinguishing feature of this compound is its possession of intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity. This guide will compare the experimental data of this compound with two key comparators:

  • Propranolol: A well-established non-selective beta-blocker without intrinsic sympathomimetic activity.

  • Atenolol: A cardioselective beta-1 blocker, offering a comparison with a different receptor selectivity profile.

The following sections will delve into the quantitative data from pharmacodynamic studies, detail the experimental protocols employed, and provide visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the key pharmacodynamic parameters of this compound in comparison to Propranolol and Atenolol. The data for this compound is primarily based on the findings reported by Radice M, et al. in the European Journal of Clinical Pharmacology (1979).

Parameter This compound (Afurolol) Propranolol Atenolol References
Receptor Selectivity Non-selective (β1 and β2)Non-selective (β1 and β2)Selective (β1)[1]
Intrinsic Sympathomimetic Activity (ISA) PresentAbsentAbsent[2]
Membrane Stabilizing Activity WeakPresentAbsent
Effect on Resting Heart Rate ReductionSignificant ReductionReduction[2]
Effect on Exercise-Induced Tachycardia ReductionSignificant ReductionReduction[3][4]
Effect on Blood Pressure Reduction of Systolic and DiastolicReduction of Systolic and DiastolicReduction of Systolic and Diastolic[5]

Note: Specific quantitative values from the primary study on this compound by Radice et al. (1979) are not fully available in the public domain and are pending access to the full-text article. The table reflects the qualitative findings.

Experimental Protocols

The evaluation of beta-adrenergic blockers typically involves standardized clinical pharmacology studies in human volunteers or patient populations. The key experiments cited in the literature for compounds like this compound and its comparators include:

Assessment of Beta-Adrenergic Blockade
  • Objective: To quantify the degree of beta-receptor blockade.

  • Methodology:

    • Isoprenaline Challenge: A baseline dose-response curve to the beta-agonist isoprenaline is established by measuring the increase in heart rate. Following administration of the beta-blocker (e.g., this compound, propranolol, or atenolol), the isoprenaline challenge is repeated. The degree of rightward shift in the dose-response curve indicates the potency of the beta-blockade.

    • Exercise Tachycardia Inhibition: Subjects undergo standardized exercise tests (e.g., treadmill or bicycle ergometer) to induce a consistent increase in heart rate. The beta-blocker is administered, and the exercise test is repeated. The reduction in exercise-induced tachycardia is a measure of the drug's beta-blocking activity in a physiological setting.[3][4]

Evaluation of Intrinsic Sympathomimetic Activity (ISA)
  • Objective: To determine if the beta-blocker itself can partially activate beta-adrenergic receptors.

  • Methodology: This is often assessed by measuring the change in resting heart rate in subjects with low sympathetic tone (e.g., after autonomic blockade). A beta-blocker with ISA will cause a smaller decrease, or even a slight increase, in resting heart rate compared to a beta-blocker without ISA (like propranolol), which will cause a more pronounced bradycardia.[2][6]

Measurement of Membrane Stabilizing Activity
  • Objective: To assess the local anesthetic-like effects of the compound.

  • Methodology: This is typically evaluated in vitro using a red blood cell hemolysis assay. The ability of the drug to prevent hemolysis induced by a hypotonic solution or heat is measured. This property is not directly related to beta-blockade.

Visualizing the Mechanisms

To better understand the biological context of this compound's activity, the following diagrams, generated using Graphviz, illustrate the beta-adrenergic signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling BAR β-Adrenergic Receptor G_protein G-protein (Gs) BAR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP G_protein->AC Activation ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylation of target proteins Agonist Agonist (e.g., Adrenaline) Agonist->BAR Binds and Activates Antagonist This compound (Antagonist) Antagonist->BAR Binds and Blocks

Beta-Adrenergic Signaling Pathway

G cluster_0 Phase 1: Baseline Measurement cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Post-Dose Evaluation cluster_3 Phase 4: Data Analysis p1_s1 Subject Recruitment (Healthy Volunteers or Patients) p1_s2 Baseline Measurements: - Resting Heart Rate - Blood Pressure p1_s1->p1_s2 p1_s3 Standardized Exercise Test (Measure Exercise-Induced Tachycardia) p1_s2->p1_s3 p2_s1 Randomized, Double-Blind Administration of: - this compound - Comparator (e.g., Propranolol) - Placebo p1_s3->p2_s1 Washout Period p3_s1 Post-Dose Measurements: - Resting Heart Rate - Blood Pressure p2_s1->p3_s1 Drug Absorption p3_s2 Repeat Standardized Exercise Test p3_s1->p3_s2 p4_s1 Statistical Comparison of Pre- and Post-Dose Data p3_s2->p4_s1 p4_s2 Comparison between This compound, Comparator, and Placebo p4_s1->p4_s2

Pharmacodynamic Study Workflow

References

Assessing the Reproducibility of DL 071IT (Afurolol) Research Findings: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of scientific findings is a cornerstone of progress. This guide provides a comparative analysis of the early research on DL 071IT, a non-selective beta-adrenergic receptor blocker also known as Afurolol, and assesses its findings in the context of other well-established non-selective beta-blockers. By presenting available data, experimental protocols, and signaling pathways, this guide aims to offer a clear perspective on the reproducibility and standing of this compound within its therapeutic class.

Executive Summary

The initial pharmacodynamic studies on this compound, conducted in the late 1970s, demonstrated its potency as a non-selective beta-blocker with intrinsic sympathomimetic activity. These early findings indicated that this compound effectively reduces heart rate and blood pressure, particularly during exercise. This guide revisits this foundational research and compares its key outcomes with the known properties of three other widely used non-selective beta-blockers: propranolol, carvedilol, and nadolol. While direct comparative trials including this compound are scarce in the contemporary literature, this analysis of the available data provides a framework for evaluating the reproducibility of the original findings and understanding the pharmacological profile of this compound in a broader context.

Comparative Pharmacodynamics and Pharmacokinetics

To assess the reproducibility of the initial findings on this compound, a comparison of its key pharmacodynamic and pharmacokinetic parameters with those of propranolol, carvedilol, and nadolol is essential. The following tables summarize the available data from various clinical studies.

ParameterThis compound (Afurolol)PropranololCarvedilolNadolol
Receptor Selectivity Non-selective (β1 and β2)[1]Non-selective (β1 and β2)[1][2]Non-selective (β1 and β2) with α1-blocking activity[1][2]Non-selective (β1 and β2)[1]
Intrinsic Sympathomimetic Activity (ISA) Present[2]Absent[2]AbsentAbsent
Membrane Stabilizing Activity WeakStrongWeakAbsent
Protein Binding Data not readily available90%>98%30%
Bioavailability Data not readily available25%25-35%30-40%
Elimination Half-life Longer duration of action than oxprenolol~4 hours7-10 hours14-24 hours
Metabolism Data not readily availableExtensive hepatic metabolismExtensive hepatic metabolism (CYP2D6, CYP2C9)Not metabolized, excreted unchanged by the kidneys

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Non-Selective Beta-Blockers.

Reproducibility of Hemodynamic Effects

The seminal 1979 study by Radice et al. evaluated the effects of this compound on heart rate and systolic blood pressure in healthy volunteers at rest and during exercise. To assess the reproducibility of these findings, the reported effects are compared with the well-documented hemodynamic effects of propranolol, carvedilol, and nadolol.

ConditionThis compound (Afurolol)PropranololCarvedilolNadolol
Resting Heart Rate Significant reductionReductionReductionSignificant reduction[3]
Exercise Heart Rate Significant reductionSignificant reductionSignificant reductionSignificant reduction[3]
Resting Systolic Blood Pressure ReductionReductionReductionReduction[3]
Exercise Systolic Blood Pressure Significant reductionSignificant reductionSignificant reductionReduction[3]

Table 2: Comparative Effects on Hemodynamic Parameters. The data for this compound is based on the 1979 study by Radice et al. The effects of the other beta-blockers are well-established and supported by numerous clinical trials. The consistent findings across these non-selective beta-blockers in reducing heart rate and blood pressure, particularly during exercise, support the plausibility and reproducibility of the initial observations for this compound.

Experimental Protocols

To ensure transparency and facilitate future reproducibility studies, the methodologies of key experiments are detailed below.

Original Pharmacodynamic Study of this compound (Radice et al., 1979)
  • Study Design: A comparative study in six healthy volunteers.

  • Interventions: Oral administration of this compound and oxprenolol.

  • Assessments:

    • Heart rate and systolic blood pressure were monitored at rest and during a standardized exercise test.

    • Measurements were taken for up to 7 hours post-administration.

  • Objective: To evaluate the potency and duration of action of this compound compared to oxprenolol.

Signaling Pathways and Workflows

The primary mechanism of action of non-selective beta-blockers involves the competitive antagonism of beta-adrenergic receptors. This action blocks the effects of endogenous catecholamines like epinephrine and norepinephrine.

Beta_Blocker_Signaling_Pathway Mechanism of Action of Non-Selective Beta-Blockers cluster_presynaptic Sympathetic Neuron cluster_postsynaptic Target Cell (e.g., Cardiac Muscle) Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Binds to G_Protein G-Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to DL_071IT This compound (Non-Selective Beta-Blocker) DL_071IT->Beta_Receptor Blocks

Caption: Mechanism of action of non-selective beta-blockers like this compound.

The experimental workflow for a typical clinical trial assessing the efficacy of a beta-blocker would follow a structured process from patient recruitment to data analysis.

Clinical_Trial_Workflow General Clinical Trial Workflow for Beta-Blocker Efficacy Recruitment Patient Recruitment (e.g., Hypertension Diagnosis) Screening Screening & Baseline Measurements (HR, BP, ECG) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Arm (Beta-Blocker) Randomization->Treatment Control Control Arm (Placebo or Active Comparator) Randomization->Control FollowUp Follow-up Visits (Monitoring HR, BP, Adverse Events) Treatment->FollowUp Control->FollowUp Data_Collection Data Collection & Management FollowUp->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Caption: A simplified workflow for a clinical trial evaluating a beta-blocker.

Conclusion

The available evidence from the original 1979 study on this compound (Afurolol) demonstrates its characteristics as a potent non-selective beta-blocker with intrinsic sympathomimetic activity. The reported hemodynamic effects, such as the reduction of heart rate and blood pressure, are consistent with the well-established actions of other drugs in this class, including propranolol, carvedilol, and nadolol. This consistency lends credibility to the initial findings and suggests a high degree of reproducibility for its primary pharmacodynamic effects.

However, a comprehensive assessment of the long-term reproducibility and a direct comparison of this compound with more modern beta-blockers are limited by the scarcity of recent clinical data. Further research, including head-to-head comparative trials, would be necessary to fully elucidate the relative efficacy, safety, and potential therapeutic niche of this compound in the current landscape of cardiovascular medicine. For researchers in drug development, the story of this compound underscores the importance of continued investigation to build upon foundational findings and to clearly define the clinical value of a compound in relation to existing therapies.

References

A Head-to-Head Comparison of DL 071IT (Afurolol) with Next-Generation Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective, data-driven comparison of the first-generation beta-blocker DL 071IT (Afurolol) against prominent next-generation beta-blockers, including the highly β1-selective agents Nebivolol and Bisoprolol, and the multi-receptor antagonist Carvedilol. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of pharmacological profiles, supported by experimental methodologies and pathway visualizations.

Overview of Compared Beta-Blockers

Beta-blockers are a heterogeneous class of drugs that have evolved significantly since their inception. This comparison contrasts this compound, an early non-selective agent, with third-generation agents that possess additional vasodilatory properties and a highly selective second-generation agent.

  • This compound (Afurolol): Identified as a potent, non-selective beta-adrenergic blocker, this compound antagonizes both β1 and β2 receptors.[1] A key feature of this first-generation agent is its possession of intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity (MSA).[1]

  • Nebivolol: A third-generation beta-blocker distinguished by its high selectivity for the β1-adrenergic receptor.[2][3][4] Uniquely, it also promotes vasodilation by stimulating endothelial nitric oxide (NO) production via β3 agonism.[3][5]

  • Carvedilol: Another third-generation agent, Carvedilol is a non-selective β-blocker that also exhibits α1-adrenergic receptor blockade.[6][7][8] This dual action results in vasodilation, reducing peripheral vascular resistance.[7][9] It does not possess intrinsic sympathomimetic activity.[9]

  • Bisoprolol: A second-generation beta-blocker known for its high cardioselectivity (β1-selectivity).[10][11][12] It lacks ISA and significant vasodilatory effects, representing a refinement from first-generation non-selective agents.[13]

The evolution of beta-blockers from non-selective agents to highly targeted therapies with multiple mechanisms of action is a key theme of this comparison.

cluster_Gen Beta-Blocker Generations cluster_Drugs Compared Agents Gen1 First Generation (Non-Selective) Gen2 Second Generation (β1-Selective) DL071IT This compound Gen1->DL071IT Gen3 Third Generation (Vasodilatory Effects) Bisoprolol Bisoprolol Gen2->Bisoprolol Nebivolol Nebivolol Gen3->Nebivolol Carvedilol Carvedilol Gen3->Carvedilol

Caption: Classification of Compared Beta-Blockers.

Comparative Pharmacological Data

The following table summarizes the key quantitative and qualitative pharmacological properties of this compound and the selected next-generation beta-blockers.

ParameterThis compound (Afurolol)NebivololCarvedilolBisoprolol
Receptor Selectivity Non-selective (β1 = β2)[1]Highly β1-selective[2][3][14]Non-selective (β1 = β2) + α1-blockade[6][7]Highly β1-selective[10][11][13]
Vasodilatory Mechanism NoneNitric Oxide (NO) release via β3 agonism[3][5]α1-adrenergic blockade[6][8]None
Intrinsic Sympathomimetic Activity (ISA) Yes[1]No[2][4]No[7][9]No[13]
Membrane Stabilizing Activity (MSA) Weak[1]NoYes (similar to propranolol)[9]No[13]
Elimination Half-Life Long duration of action[1]~12 hours (fast metabolizers), ~19 hours (slow metabolizers)[14]7-10 hours[6][15]9-12 hours[10]
Primary Metabolism Not specifiedHepatic (CYP2D6)[14]Hepatic (CYP2D6, CYP2C9)[6]50% Hepatic, 50% Renal (unchanged)[10]

Signaling Pathway Comparison

The primary distinction between these agents lies in their receptor selectivity and downstream effects. Non-selective agents like this compound block both cardiac (β1) and non-cardiac (β2) receptors. In contrast, β1-selective agents like Bisoprolol primarily target the heart, while third-generation agents like Nebivolol add a unique vasodilatory pathway.

cluster_NE cluster_DL071IT This compound (Non-Selective) cluster_Bisoprolol Bisoprolol (β1-Selective) cluster_Nebivolol Nebivolol (β1-Selective + Vasodilatory) NE Norepinephrine b1_d β1 Receptor (Heart) b2_d β2 Receptor (Lungs, Vasculature) b1_b β1 Receptor (Heart) b2_b β2 Receptor (Spared) b1_n β1 Receptor (Heart) ↓ Heart Rate\n↓ Contractility ↓ Heart Rate ↓ Contractility b1_d->↓ Heart Rate\n↓ Contractility Potential for\nBronchoconstriction Potential for Bronchoconstriction b2_d->Potential for\nBronchoconstriction DL071IT This compound DL071IT->b1_d Blocks DL071IT->b2_d Blocks b1_b->↓ Heart Rate\n↓ Contractility Biso Bisoprolol Biso->b1_b Blocks b1_n->↓ Heart Rate\n↓ Contractility b3_n β3 Receptor (Endothelium) ↑ eNOS Activity ↑ eNOS Activity b3_n->↑ eNOS Activity Nebi Nebivolol Nebi->b1_n Blocks Nebi->b3_n Activates ↑ Nitric Oxide ↑ Nitric Oxide ↑ eNOS Activity->↑ Nitric Oxide Vasodilation Vasodilation ↑ Nitric Oxide->Vasodilation

Caption: Comparative Signaling Pathways of Beta-Blockers.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to characterize and compare these agents.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Nebivolol) for β1 and β2 adrenergic receptors and to calculate its selectivity ratio.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1-adrenergic receptors or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-antagonist.

  • Assay Buffer: HBSS, pH 7.4, with 0.01% ascorbic acid and 100 µM GTP.[16]

  • Non-specific binding control: 1 µM Propranolol.[16]

  • Test compounds (this compound, Nebivolol, etc.) at varying concentrations.

  • Scintillation counter and vials.

Methodology:

  • Preparation: A dilution series of the test compound is prepared.

  • Incubation: In a 96-well plate, cell membranes (β1 or β2 expressing), a fixed concentration of [3H]-DHA, and varying concentrations of the test compound are incubated. A set of wells containing only membranes and [3H]-DHA determines total binding, while another set with propranolol determines non-specific binding.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration over glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated (Total Binding - Non-specific Binding). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

  • Selectivity Calculation: The β1/β2 selectivity ratio is calculated as Ki(β2) / Ki(β1).

start Start prep Prepare serial dilutions of test compound (e.g., this compound) start->prep incubate Incubate membranes (β1 or β2), [3H]-DHA, and test compound prep->incubate filter Rapidly filter mixture to separate bound ligand incubate->filter count Quantify radioactivity with scintillation counter filter->count analyze Calculate IC50 and Ki values using Cheng-Prusoff equation count->analyze end Determine β1/β2 Selectivity Ratio analyze->end

Caption: Workflow for Receptor Selectivity Assay.

Objective: To measure the ability of a compound (e.g., Nebivolol) to stimulate NO production in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Test compound (Nebivolol).

  • NO-specific fluorescent probe (e.g., DAF-FM Diacetate).

  • Fluorescence microscope or plate reader.

  • L-NAME (eNOS inhibitor) as a negative control.

Methodology:

  • Cell Culture: HUVECs are cultured to confluence in appropriate media.

  • Loading: Cells are loaded with the DAF-FM Diacetate probe, which becomes fluorescent upon reacting with NO.

  • Treatment: Cells are washed and then treated with the test compound (Nebivolol) at various concentrations. Control groups include a vehicle control and a group pre-treated with L-NAME to confirm eNOS-dependent NO production.

  • Measurement: The increase in fluorescence intensity over time is measured. This change is proportional to the rate of NO production.[17][18]

  • Data Analysis: The rate of NO production in treated cells is compared to that in control cells to determine the compound's efficacy in activating eNOS.

Conclusion

The comparison between this compound and next-generation beta-blockers highlights a clear progression in drug design toward enhanced safety and efficacy.

  • This compound (Afurolol) represents an early, non-selective approach. Its blockade of β2 receptors can lead to off-target effects (e.g., bronchoconstriction), and its intrinsic sympathomimetic activity provides a low level of receptor stimulation even during blockade, a property whose clinical relevance has been debated.[1]

  • Bisoprolol improves upon this profile through high β1-selectivity, minimizing β2-mediated side effects and offering a more targeted cardiac intervention.[11]

  • Carvedilol and Nebivolol represent the third generation, adding vasodilatory actions to beta-blockade for more comprehensive cardiovascular management.[5][19][20] Carvedilol achieves this through α1-blockade, while Nebivolol employs a distinct NO-mediated pathway, which may offer additional benefits for endothelial function.[3][17][21]

For drug development professionals, this analysis underscores the value of receptor selectivity and multi-modal mechanisms of action. The evolution from this compound to agents like Nebivolol demonstrates a successful trajectory from broad-spectrum antagonists to highly specific, multi-functional therapeutic agents.

References

Safety Operating Guide

Proper Disposal of DL 071-IT: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of DL 071-IT, also known as Afurolol Hydrochloride (CAS 55104-39-7).

DL 071-IT is identified as a potent non-selective beta-adrenoceptor antagonist. Due to its chemical properties, including the presence of a halogen (chlorine), specific disposal procedures must be followed to mitigate potential hazards and comply with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, contain the leak and absorb the material with an inert absorbent. Place the contaminated material in a sealed, labeled container for proper disposal.

Quantitative Data Summary

The following table summarizes key quantitative information for DL 071-IT (Afurolol Hydrochloride).

PropertyValue
CAS Number 55104-39-7
Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of DL 071-IT is to send it to an approved waste disposal plant. As a halogenated organic compound, it requires specific handling to prevent environmental contamination.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect waste DL 071-IT and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container.

  • Halogenated Waste Stream: This waste should be segregated as "halogenated organic waste." Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "DL 071-IT Hydrochloride" or "Afurolol Hydrochloride," and the associated hazards (e.g., "Toxic").

2. Storage of Waste:

  • Secure Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Closed Containers: Keep the waste container tightly sealed when not in use to prevent the release of vapors.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated waste.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an inventory of the waste to the disposal company.

4. Emergency Procedures:

  • In case of a large spill or emergency, evacuate the area and contact your institution's emergency response team.

Experimental and Signaling Pathway Information

Extensive searches for specific experimental protocols and signaling pathways for DL 071-IT (Afurolol Hydrochloride) did not yield detailed, publicly available scientific literature. This may indicate that the compound is either relatively new, not widely studied, or researched under a different designation.

For illustrative purposes, a generalized experimental workflow for characterizing a novel compound and a hypothetical signaling pathway are provided below. It is crucial to understand that these are templates and do not represent actual data for DL 071-IT.

Example Experimental Workflow

cluster_0 Compound Characterization Workflow A Compound Synthesis and Purification B Structural Elucidation (NMR, MS) A->B C In vitro Assays (e.g., Receptor Binding) B->C D Cell-based Assays (e.g., Cytotoxicity, Functional) C->D E In vivo Studies (Animal Models) D->E F Data Analysis and Interpretation E->F cluster_1 Hypothetical Beta-Adrenoceptor Antagonist Pathway Ligand DL 071-IT Receptor Beta-Adrenergic Receptor Ligand->Receptor Blocks G_Protein G-Protein (Gs) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Essential Safety and Logistical Guidance for Handling DL 071-IT (Afurolol Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of DL 071-IT, also known as Afurolol Hydrochloride (CAS No. 55104-39-7). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential for the responsible use of this potent non-selective beta-adrenoceptor antagonist.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling DL 071-IT to prevent accidental exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Quantitative Data/Specifications
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Ensure to check manufacturer's specifications for breakthrough time and permeation rate.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing.Must meet ANSI Z87.1 standards.
Skin and Body Protection Laboratory coat.A fully buttoned lab coat is required. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential to generate dust or aerosols.Consult with a safety professional to determine the appropriate respirator type based on the specific laboratory conditions.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling DL 071-IT is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Weighing and Aliquoting in a Ventilated Enclosure b->c d Perform Experiment c->d e Decontaminate Work Surfaces d->e f Doff PPE Correctly e->f g Segregate Waste f->g h Dispose of According to Institutional and Local Regulations g->h

Caption: Workflow for the safe handling of DL 071-IT.

Disposal Plan

Proper disposal of DL 071-IT and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste contaminated with DL 071-IT, including unused product, contaminated gloves, and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing DL 071-IT should be collected in a separate, labeled hazardous waste container. Do not dispose of liquid waste down the drain.

  • Disposal Method: All waste must be disposed of through an approved hazardous waste disposal service. Follow all institutional, local, state, and federal regulations for chemical waste disposal.

Experimental Protocols

While specific experimental protocols will vary, the following general safety measures should be integrated into all procedures involving DL 071-IT:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Ventilation: All manipulations of solid DL 071-IT that could generate dust, such as weighing or transferring, should be performed in a chemical fume hood or other ventilated enclosure.

  • Spill Response:

    • Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate decontaminating solution.

    • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with DL 071-IT, fostering a culture of safety and responsibility within the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL 071IT
Reactant of Route 2
Reactant of Route 2
DL 071IT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.